CRTh2 antagonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNBJJEJUDKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CRTh2 Antagonists in Th2 Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 (Th2) cells, commonly known as CRTh2 (or DP2), has emerged as a critical therapeutic target in the management of type 2 inflammatory diseases such as asthma and allergic rhinitis. This G protein-coupled receptor is preferentially expressed on key effector cells of the allergic inflammatory cascade, including Th2 lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Its natural ligand, prostaglandin D2 (PGD2), is released predominantly by activated mast cells and triggers a cascade of events that perpetuate the inflammatory response. CRTh2 antagonists are a class of small molecules designed to competitively block the PGD2-CRTh2 signaling axis, thereby attenuating the recruitment and activation of these inflammatory cells. This technical guide provides a detailed overview of the mechanism of action of CRTh2 antagonists in Th2 cells, supported by quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
The PGD2-CRTh2 Signaling Axis in Th2 Cells
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator derived from the arachidonic acid metabolism pathway. Upon release from activated mast cells following allergen exposure, PGD2 exerts its effects by binding to two distinct receptors: the D-prostanoid receptor 1 (DP1) and CRTh2.[1] While both receptors bind PGD2, they trigger different downstream signaling pathways and cellular responses.
In Th2 cells, CRTh2 is the key receptor mediating the pro-inflammatory effects of PGD2. CRTh2 is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gαi.[1] Ligand binding by PGD2 or its stable metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2), to CRTh2 initiates a signaling cascade with the following key events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Calcium Mobilization: The Gβγ subunit dissociates from Gαi and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of Th2 cell activation via CRTh2.[2]
-
Cellular Responses: The culmination of this signaling cascade in Th2 cells is the induction of several key pro-inflammatory functions:
-
Chemotaxis: A directed migration of Th2 cells towards the source of PGD2, typically the site of allergic inflammation.[3][4]
-
Cytokine Production and Release: Enhanced production and secretion of hallmark Th2 cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[5][6] These cytokines are pivotal in orchestrating the allergic response, including IgE production, eosinophil recruitment and activation, and airway hyperresponsiveness.
-
Cell Activation and Survival: CRTh2 signaling also contributes to the overall activation state and prolonged survival of Th2 cells at the site of inflammation.
-
The selective expression of CRTh2 on Th2 cells and other type 2 inflammatory cells makes it an attractive target for therapeutic intervention, as blocking this receptor is anticipated to specifically dampen the allergic inflammatory response with a reduced potential for off-target effects.[7]
Quantitative Pharmacology of CRTh2 Antagonists
The development of CRTh2 antagonists has led to a number of compounds with high affinity and selectivity for the CRTh2 receptor. The potency of these antagonists is typically characterized by their binding affinity (Ki) and their ability to inhibit functional responses (IC50). The following tables summarize key pharmacological data for several prominent CRTh2 antagonists.
Table 1: Binding Affinities (Ki) of CRTh2 Antagonists
| Compound | Species | Receptor Source | Ki (nM) | Reference(s) |
| OC000459 | Human | Recombinant DP2 | 13 | [5] |
| Human | Native DP2 (Th2 cell membranes) | 4 | [5] | |
| Rat | Recombinant DP2 | 3 | [5] | |
| Fevipiprant | Human | Recombinant CRTh2 | 1.14 | [8] |
| AZD1981 | Human | Recombinant DP2 | 4 | [9] |
Note: Ki values represent the inhibition constant and a lower value indicates higher binding affinity.
Table 2: Functional Inhibitory Potency (IC50) of CRTh2 Antagonists on Th2 Cell Responses
| Compound | Assay | Agonist | IC50 (nM) | Reference(s) |
| OC000459 | Th2 Lymphocyte Chemotaxis | PGD2 | 28 | [5] |
| Th2 Lymphocyte Cytokine Production | PGD2 | 19 | [5] | |
| AZD1981 | Th2 Cell Chemotaxis | PGD2 | ~25 | [10] |
| Eosinophil CD11b Expression | DK-PGD2 | 10 | [9] |
Note: IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response. A lower value indicates higher potency.
Experimental Methodologies
The characterization of CRTh2 antagonists relies on a suite of in vitro cellular assays that recapitulate the key functions of Th2 cells. Detailed protocols for these essential experiments are provided below.
Th2 Cell Chemotaxis Assay
The chemotaxis assay, often performed using a modified Boyden chamber, is fundamental to assessing the ability of a CRTh2 antagonist to block the directed migration of Th2 cells towards a PGD2 gradient.
Detailed Protocol:
-
Cell Preparation:
-
Human Th2 cells can be differentiated in vitro from naive CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs) or obtained from established cell lines.
-
Cells are washed and resuspended in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Preparation:
-
A stock solution of the CRTh2 antagonist is prepared in DMSO and serially diluted in assay medium to achieve the desired final concentrations. A vehicle control (DMSO) is also prepared.
-
-
Assay Setup:
-
A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for lymphocytes) is used.[4][11]
-
The lower wells are filled with assay medium containing a chemoattractant, such as PGD2 or DK-PGD2, at a concentration that induces a submaximal chemotactic response (e.g., 10-100 nM). Control wells contain assay medium alone.
-
-
Cell Treatment and Loading:
-
The Th2 cell suspension is pre-incubated with the various concentrations of the CRTh2 antagonist or vehicle control for 30 minutes at 37°C.
-
Following pre-incubation, the cell suspension is added to the upper wells of the Boyden chamber.
-
-
Incubation:
-
The chamber is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed (e.g., with methanol) and stained (e.g., with Giemsa stain).
-
The number of cells that have migrated to the lower surface of the membrane is counted in several high-power fields using a light microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control.
-
An IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium concentration in Th2 cells, a key downstream signaling event.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Th2 cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1-5 x 10^6 cells/mL.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-Red, AM (acetoxymethyl ester), at a final concentration of 1-5 µM.[12][13] The loading is typically performed for 30-45 minutes at 37°C in the dark.
-
After loading, the cells are washed to remove excess extracellular dye and resuspended in fresh buffer.
-
-
Flow Cytometry Setup:
-
The flow cytometer is set up to measure the fluorescence emission of the dye at two different wavelengths upon excitation, allowing for ratiometric analysis. For Fura-Red, this can be achieved by exciting with a violet laser (406 nm) and a green laser (532 nm).[12]
-
-
Data Acquisition:
-
A baseline fluorescence reading is established by acquiring data from the cell suspension for a short period (e.g., 30-60 seconds).
-
The CRTh2 antagonist at the desired concentration or vehicle is added to the cell suspension, and data acquisition continues.
-
After a brief incubation with the antagonist, PGD2 is added to stimulate the cells, and the fluorescence is continuously recorded for several minutes to capture the full calcium flux response.
-
-
Data Analysis:
-
The ratio of the two fluorescence emission signals is calculated over time. This ratiometric measurement corrects for variations in dye loading and provides a more accurate representation of the intracellular calcium concentration.
-
The peak height or the area under the curve of the calcium flux is quantified.
-
The percentage of inhibition of the PGD2-induced calcium flux by the antagonist is calculated, and IC50 values can be determined.
-
Th2 Cytokine Release Assay (ELISA)
This assay quantifies the inhibitory effect of CRTh2 antagonists on the production and secretion of key Th2 cytokines (IL-4, IL-5, IL-13) from activated Th2 cells.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and evaluation of novel antagonist compounds targeting the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2). CRTh2, a G-protein coupled receptor for prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases, most notably asthma and allergic rhinitis. Its antagonism represents a promising therapeutic strategy for controlling type 2 inflammation.
The CRTh2 Signaling Pathway in Allergic Inflammation
Prostaglandin D2 (PGD2) is a primary mediator released from activated mast cells following allergen exposure. It exerts its biological effects by binding to two distinct receptors: the D-prostanoid (DP1) receptor and the CRTh2 receptor. While DP1 activation is associated with vasodilation and inhibition of cell migration, the PGD2/CRTh2 signaling axis is profoundly pro-inflammatory.
Activation of CRTh2 on key immune cells—including T helper type 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s)—triggers a cascade of downstream events.[1][2][3][4] These include:
-
Chemotaxis: The directed migration of these inflammatory cells to the site of allergic reaction.[1][3]
-
Cell Activation and Degranulation: Triggering the release of cytotoxic granules from eosinophils and basophils.[4]
-
Cytokine Release: Promoting the secretion of pro-inflammatory Th2-type cytokines such as interleukin (IL)-4, IL-5, and IL-13, which further amplify the allergic response.[1][4]
This concerted action leads to the hallmark features of allergic inflammation, including tissue eosinophilia, airway hyperresponsiveness, and mucus production.
Workflow for CRTh2 Antagonist Discovery
The development of small-molecule CRTh2 antagonists follows a structured drug discovery pipeline, beginning with the identification of initial chemical matter and progressing through rigorous optimization and testing phases.
A critical aspect of lead optimization involves detailed Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) studies.[5] Early CRTh2 antagonists frequently incorporated a carboxylic acid moiety to mimic the endogenous ligand, PGD2.[6] However, concerns over the formation of potentially reactive acyl-glucuronide metabolites led to the exploration of carboxylic acid bioisosteres, such as tetrazoles, resulting in the discovery of novel chemical series devoid of this group.[6]
Quantitative Data of Selected CRTh2 Antagonists
Numerous CRTh2 antagonists have been synthesized and evaluated in preclinical and clinical studies.[7][8] The table below summarizes key quantitative data for several prominent compounds.
| Compound Name | Other Designations | Company | Binding Affinity (hCRTh2) | Key Clinical Findings / Status |
| Fevipiprant | QAW039, NVP-QAW039 | Novartis | Kd: 0.43 nM | Phase III trials did not meet primary endpoints for exacerbation reduction, though some improvements in lung function were noted in Phase II.[9][10] |
| Setipiprant | ACT-129968 | Actelion / Allergan | Ki: 4.9 nM | Inhibited the late asthmatic response in an allergen challenge study.[7] Development for asthma was discontinued. |
| OC000459 | Oxagen | IC50: 9 nM | Showed a significant reduction in sputum eosinophil counts and improvement in FEV1 in some patient populations.[7][8][11] | |
| AZD1981 | AstraZeneca | Ki: 1.6 nM | Did not show significant improvement in the primary endpoint of morning peak expiratory flow, though some improvements in ACQ-5 scores were observed.[12] | |
| BI 671800 | Boehringer Ingelheim | IC50: 1.1 nM | Reduced nasal eosinophil counts in allergic rhinitis studies; showed limited improvement in lung function in asthma trials.[7][8] | |
| Ramatroban | BAY u 3405 | Bayer / Kyorin | Dual CRTh2/TP antagonist | Registered for clinical use in Japan for allergic rhinitis.[1] |
| Timapiprant | GB001 | Gossamer Bio | - | Phase II study showed some improvement in lung function; did not attenuate rhinovirus-induced exacerbations in a pilot study.[4] |
Abbreviations: Kd (dissociation constant), Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), FEV1 (Forced Expiratory Volume in 1 second), ACQ-5 (5-item Asthma Control Questionnaire).
Generalized Synthesis of a Novel CRTh2 Antagonist
The synthesis of CRTh2 antagonists often involves multi-step sequences to construct complex heterocyclic cores and append the necessary pharmacophoric elements. Below is a logical workflow representing a generalized synthesis for a compound class featuring a central indole core, a common scaffold in this area.
Methodology Overview: The synthesis typically commences with a functionalized indole ester. The indole nitrogen is first alkylated using a suitable haloalkanoate to install the acidic side chain in a protected form. The resulting intermediate is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, with a second aryl component to build the core antagonist structure. The final step involves the hydrolysis of the ester group, typically under basic conditions, to reveal the carboxylic acid pharmacophore, yielding the final active compound. Purification at each step is generally achieved via column chromatography or recrystallization.
Key Experimental Protocols
The characterization of novel CRTh2 antagonists relies on a suite of standardized in vitro assays to determine their affinity, potency, and functional activity.
5.1. Radioligand Binding Assay (for Affinity Determination)
-
Objective: To determine the binding affinity (Ki) of a test compound for the human CRTh2 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to membranes prepared from cells overexpressing the CRTh2 receptor.
-
Methodology:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the human CRTh2 gene are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.
-
Assay Setup: In a 96-well plate, a fixed concentration of cell membranes and radioligand (e.g., 2.5 nM [³H]PGD₂) are incubated with serial dilutions of the test compound.
-
Incubation: The reaction is incubated for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5.2. Eosinophil Shape Change Assay (for Functional Antagonism)
-
Objective: To assess the ability of a test compound to functionally antagonize PGD₂-induced activation of eosinophils.
-
Principle: Activation of CRTh2 on eosinophils induces a rapid and transient change in cell morphology from a spherical to a polarized, amoeboid shape. Antagonists will block this effect.
-
Methodology:
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative magnetic selection.
-
Compound Incubation: The isolated eosinophils are pre-incubated with various concentrations of the test antagonist or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of PGD₂ (e.g., 10 nM) for a short period (e.g., 1-2 minutes).
-
Fixation: The reaction is stopped by adding cold paraformaldehyde to fix the cells and preserve their morphology.
-
Analysis: The change in cell shape is quantified using flow cytometry by measuring the change in forward scatter (FSC) width. An increase in FSC width corresponds to cell polarization.
-
Data Analysis: The percentage inhibition of the PGD₂-induced shape change is calculated for each antagonist concentration to determine an IC₅₀ value.
-
5.3. Chemotaxis Assay (for Inhibition of Cell Migration)
-
Objective: To measure the potency of an antagonist in blocking the PGD₂-directed migration of CRTh2-expressing cells.
-
Principle: This assay uses a multi-well chamber (e.g., a Boyden or Transwell chamber) where cells in an upper compartment migrate through a microporous membrane towards a chemoattractant in the lower compartment.
-
Methodology:
-
Cell Preparation: Human Th2 cells or eosinophils are isolated and resuspended in assay buffer.
-
Assay Setup: The lower wells of the chemotaxis chamber are filled with buffer containing PGD₂ (chemoattractant) or buffer alone (negative control). The test antagonist is added to both the upper and lower wells at various concentrations.
-
Cell Addition: The cell suspension is added to the upper chamber, which is separated from the lower chamber by a porous membrane (e.g., 5 µm pores).
-
Incubation: The plate is incubated for 1-3 hours at 37°C in a humidified CO₂ incubator to allow for cell migration.
-
Quantification: After incubation, non-migrated cells are wiped from the top surface of the membrane. The membrane is fixed and stained (e.g., with DAPI), and the number of cells that have migrated to the lower side of the membrane is counted using microscopy and image analysis software.
-
Data Analysis: The inhibition of PGD₂-induced migration is calculated for each antagonist concentration, and an IC₅₀ value is determined.
-
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial | Thorax [thorax.bmj.com]
- 5. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CRTh2 Antagonism in Eosinophilic Inflammation: A Technical Guide
Introduction
Eosinophilic inflammation is a hallmark of several allergic diseases, including asthma, allergic rhinitis, atopic dermatitis, and eosinophilic esophagitis. This inflammatory cascade is driven by the activation and recruitment of eosinophils to specific tissues, a process orchestrated by a complex network of mediators. Among these, Prostaglandin D2 (PGD2) has emerged as a critical player. PGD2 exerts its pro-inflammatory effects primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. The PGD2/CRTh2 signaling axis represents a key therapeutic target for attenuating eosinophil-driven inflammation. This technical guide provides an in-depth overview of the role of CRTh2 antagonists in modulating eosinophilic inflammation, detailing the underlying signaling pathways, experimental validation, and quantitative data from key studies.
The CRTh2 Signaling Pathway in Eosinophils
The CRTh2 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, basophils, and, crucially, eosinophils.[1][2][3][4][5] PGD2, the primary ligand for CRTh2, is mainly released by activated mast cells following allergen exposure.[3][6]
Upon PGD2 binding, the CRTh2 receptor couples to Gi-type G proteins.[7] This activation initiates a downstream signaling cascade characterized by:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
-
Activation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium levels.[2][7]
-
Activation of Downstream Kinases: The signaling cascade further activates pathways involving phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK).[2]
Collectively, these signaling events culminate in eosinophil activation, chemotaxis (directed migration towards the PGD2 source), degranulation, and enhanced survival, thereby amplifying the inflammatory response in tissues.[2][7][8][9]
Caption: CRTh2 signaling cascade in eosinophils.
Mechanism of Action: CRTh2 Antagonism
CRTh2 antagonists are small molecule drugs designed to selectively bind to the CRTh2 receptor, competitively and reversibly blocking the binding of its natural ligand, PGD2.[3][10] By occupying the receptor's binding site, these antagonists prevent the initiation of the downstream intracellular signaling cascade. This blockade effectively inhibits PGD2-induced eosinophil chemotaxis, activation, and survival, thereby reducing the accumulation and activity of eosinophils at sites of allergic inflammation.[4][8]
Caption: Competitive antagonism at the CRTh2 receptor.
Quantitative Data on CRTh2 Antagonists
Several CRTh2 antagonists have been evaluated in preclinical and clinical studies. The following tables summarize key quantitative data on their effects on eosinophilic inflammation.
Table 1: Preclinical Efficacy of CRTh2 Antagonists (In Vitro)
| Antagonist | Assay | Target/Cell Type | Agonist | Potency (IC50 / pIC50 / Ki) | Citation(s) |
| AZD1981 | Eosinophil Migration | Human Eosinophils | DK-PGD2 | pIC50: 7.6 ± 0.1 | [11] |
| AZD1981 | CD11b Upregulation | Human Eosinophils | DK-PGD2 | pKB: 8.55 ± 0.03 | [11] |
| Setipiprant | Receptor Binding | DP2/CRTh2 Receptor | - | Ki: 6 nM | [1] |
| Fevipiprant | Eosinophil Activation | Human Eosinophils | PGD2 | Improved potency vs. predecessor | [6] |
| TM30089 | Receptor Binding | Mouse CRTh2 Receptor | - | High antagonistic potency | [8] |
IC50: Half maximal inhibitory concentration; pIC50: -log(IC50); Ki: Dissociation constant; pKB: -log(antagonist dissociation constant).
Table 2: Clinical Efficacy of CRTh2 Antagonists in Eosinophilic Diseases
| Antagonist | Disease | N | Treatment | Key Eosinophil-Related Outcome | Placebo Outcome | P-value | Citation(s) |
| Timapiprant (OC000459) | Severe Eosinophilic Asthma | 20 | 50 mg QD, 12 weeks | Sputum eosinophils reduced from 11.0% to 2.5% | Reduced from 10.7% to 6.2% | 0.151 (for fold reduction vs placebo) | [12] |
| OC000459 | Eosinophilic Esophagitis | 14 | 100 mg BID, 8 weeks | Esophageal eosinophils reduced from 114.8 to 73.3 eos/hpf | Reduced from 102.8 to 99.5 eos/hpf | 0.0256 | [13][14] |
| OC000459 | Moderate Persistent Asthma | 27 (sputum subset) | 200 mg BID, 4 weeks | Sputum eosinophils reduced from 2.1% to 0.7% | No significant change | 0.03 (for change from baseline) | [2][15] |
| Fevipiprant | Moderate-to-Severe Eosinophilic Asthma | - | - | Significantly reduced mean sputum eosinophil percentage | - | Significant | [16] |
QD: Once daily; BID: Twice daily; hpf: high-power field.
Detailed Experimental Protocols
The validation of CRTh2 antagonists relies on a series of standardized in vitro and in vivo assays designed to quantify their impact on eosinophil function and eosinophilic inflammation.
In Vitro Assay: Eosinophil Chemotaxis (Migration) Assay
Objective: To measure the ability of a CRTh2 antagonist to inhibit the directed migration of eosinophils towards a PGD2 chemoattractant gradient.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden or Transwell®) is used. The chamber consists of an upper and a lower compartment separated by a microporous membrane (typically 5 µm pores).
-
Loading:
-
The lower wells are filled with a medium containing a sub-maximal concentration of a CRTh2 agonist (e.g., 1 µM PGD2 or DK-PGD2).[11]
-
The isolated eosinophils are pre-incubated for 15-30 minutes with varying concentrations of the CRTh2 antagonist or vehicle control.
-
The treated eosinophils are then placed in the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration through the membrane.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer and microscope, or through automated methods like flow cytometry.
-
Data Analysis: The percentage inhibition of migration is calculated for each antagonist concentration relative to the vehicle control. An IC50 value, representing the concentration of antagonist required to inhibit 50% of the chemotactic response, is determined by non-linear regression analysis.[11]
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Objective: To evaluate the efficacy of a CRTh2 antagonist in a mouse model that mimics key features of eosinophilic asthma, including airway eosinophilia and mucus production.[8]
Methodology:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized to ovalbumin (OVA). This is typically achieved by intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide on days 0 and 14.
-
Drug Administration: Starting from the challenge phase, mice are treated with the CRTh2 antagonist (e.g., TM30089 or Ramatroban) or a vehicle control.[8] Administration is usually oral, once or twice daily.
-
Antigen Challenge: After sensitization, mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an inflammatory response in the lungs.
-
Endpoint Analysis (24-48 hours post-final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect airway inflammatory cells. The total cell count is determined, and differential counts are performed on cytospin preparations to quantify eosinophils.
-
Lung Histology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess peribronchial inflammation and with Periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.[8]
-
-
Data Analysis: The number of eosinophils in the BAL fluid and the severity of peribronchial eosinophilia and mucus hyperplasia are compared between the antagonist-treated group and the vehicle-treated control group using statistical tests (e.g., ANOVA).[8]
Clinical Assessment: Induced Sputum Eosinophil Count
Objective: To non-invasively quantify eosinophilic airway inflammation in human subjects and assess the response to treatment with a CRTh2 antagonist.
Methodology:
-
Subject Preparation: Subjects refrain from using short-acting bronchodilators for at least 8 hours before the procedure. Pre- and post-spirometry (FEV1) is performed.
-
Induction: Subjects inhale nebulized hypertonic saline (typically starting at 3%, increasing to 4% and 5%) for timed intervals (e.g., 7 minutes). The goal is to induce coughing and sputum production without causing excessive bronchoconstriction (monitored by FEV1).
-
Sputum Collection: Subjects are encouraged to cough deeply and expectorate sputum into a sterile container. The procedure is stopped if FEV1 falls by >20% from baseline or if sufficient sample is collected.
-
Sputum Processing: Within 2 hours of collection, mucus plugs are selected from the saliva. The selected portion is treated with a mucolytic agent like dithiothreitol (DTT).
-
Cell Counting: The total cell count is determined, and a cytospin slide is prepared and stained (e.g., with Wright-Giemsa). A differential cell count of at least 400 non-squamous cells is performed by a trained technician to determine the percentage of eosinophils.
-
Data Analysis: The change in the geometric mean percentage of sputum eosinophils from baseline to the end of treatment is compared between the antagonist and placebo groups.[12]
Integrated Drug Discovery and Development Workflow
The development of a CRTh2 antagonist follows a structured pipeline from initial discovery to clinical validation, integrating the experimental protocols described above.
Caption: Workflow for CRTh2 antagonist development.
Conclusion
The PGD2-CRTh2 signaling axis is a pivotal pathway in the pathogenesis of eosinophilic inflammation. CRTh2 antagonists, by directly blocking this pathway, have demonstrated a consistent ability to reduce eosinophil recruitment and activation both in vitro and in clinical settings.[2][8][13] Quantitative data from studies on compounds like timapiprant and OC000459 show significant reductions in tissue and airway eosinophilia. While the clinical efficacy on ultimate endpoints like lung function has shown variability, these agents hold promise as targeted oral therapies.[12][16][17] Further research focusing on patient selection, potentially using biomarkers like blood eosinophil counts, will be crucial in optimizing the therapeutic potential of CRTh2 antagonists for patients with eosinophil-driven diseases.[2]
References
- 1. Setipiprant - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the role of CRTh2 antagonist 2 in allergic rhinitis models
An In-depth Technical Guide: Investigating the Role of CRTh2 Antagonists in Allergic Rhinitis Models
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The underlying pathophysiology involves a complex cascade of immune events, primarily driven by a Type 2 inflammatory response. A key mediator in this process is Prostaglandin D2 (PGD2), which is released in large quantities by activated mast cells following allergen exposure.[1] PGD2 exerts its pro-inflammatory effects through two main receptors: the D-prostanoid (DP1) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2.[2][3]
The CRTh2 receptor has emerged as a particularly attractive therapeutic target. It is preferentially expressed on key effector cells of the allergic response, including T helper type 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[4][5][6] Activation of CRTh2 by PGD2 orchestrates the recruitment and activation of these cells, promoting the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, and perpetuating the allergic inflammatory cascade.[2][6] Consequently, the development of small-molecule antagonists for the CRTh2 receptor has been a significant focus of research for treating allergic diseases, including allergic rhinitis.[5]
This technical guide provides a comprehensive overview of the role of CRTh2 antagonists in preclinical and clinical models of allergic rhinitis. It details the underlying signaling pathways, experimental methodologies used for evaluation, and a summary of the efficacy data for key investigational compounds.
The CRTh2 Signaling Pathway in Allergic Rhinitis
The allergic response in the nasal mucosa is initiated upon re-exposure to a specific allergen. This leads to the cross-linking of IgE antibodies on the surface of mast cells, causing their degranulation and the release of pre-formed and newly synthesized inflammatory mediators.[1] Among the most abundant of these is PGD2.
PGD2 then binds to the CRTh2 receptor on various immune cells:[2][4][6]
-
Th2 Lymphocytes: CRTh2 activation induces chemotaxis, bringing Th2 cells to the site of inflammation, and promotes the production of signature cytokines (IL-4, IL-5, IL-13) without requiring co-stimulation.[6]
-
Eosinophils and Basophils: PGD2 is a potent chemoattractant for these cells via CRTh2, leading to their accumulation in the nasal tissue. It also triggers their activation and degranulation.[2][3]
-
Innate Lymphoid Cells (ILC2s): CRTh2 signaling promotes the chemotaxis and activation of ILC2s, which are another significant source of Type 2 cytokines.[4]
This concerted action amplifies the inflammatory response, leading to the characteristic symptoms of allergic rhinitis: nasal congestion, rhinorrhea, sneezing, and itching. By blocking the PGD2-CRTh2 interaction, antagonists aim to inhibit the recruitment and activation of these key inflammatory cells, thereby attenuating the allergic response.
Experimental Protocols for Evaluating CRTh2 Antagonists
The efficacy of CRTh2 antagonists is evaluated using a variety of preclinical and clinical models designed to replicate the pathophysiology of allergic rhinitis.
Murine Model of Allergic Rhinitis
Animal models are crucial for initial proof-of-concept studies and for investigating the mechanism of action. A common approach involves sensitizing mice to an allergen, such as ovalbumin (OVA), followed by intranasal challenges to elicit an allergic response.[7]
Detailed Methodology (based on OVA-sensitized mouse model): [7]
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and day 7).
-
Drug Administration: The CRTh2 antagonist or vehicle (placebo) is administered orally (via gavage) at a predetermined time before the allergen challenge.
-
Allergen Challenge: Sensitized mice are challenged by intranasal instillation of OVA solution for several consecutive days (e.g., daily from day 14 to day 20).
-
Assessment of Early-Phase Response (EPR): Immediately after an early challenge (e.g., the 4th challenge), nasal obstruction is assessed by measuring respiratory frequency using whole-body plethysmography. A decrease in frequency indicates nasal blockage.[7]
-
Assessment of Late-Phase Response (LPR): 24 hours after a later challenge (e.g., the 6th challenge), respiratory frequency and specific nasal airway resistance (NAR) are measured to assess sustained inflammation and obstruction.[7]
-
Biological Sample Collection: After the final challenge, mice are euthanized. Blood, bronchoalveolar lavage (BAL) fluid, and nasal tissues are collected.
-
Analysis:
-
Histopathology: Nasal tissues are sectioned and stained (e.g., with H&E or Luna's stain) to quantify inflammatory cell infiltration, particularly eosinophils.
-
Cytokine Measurement: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in nasal lavage fluid or tissue homogenates are measured by ELISA or multiplex assay.
-
Gene Expression: mRNA levels for inflammatory mediators in nasal tissue can be quantified using RT-qPCR.
-
Human Allergen Challenge Model
To assess efficacy in humans under controlled conditions, environmental exposure units or "allergen challenge chambers" are frequently used.[8] These chambers allow for the precise control of allergen concentration (e.g., grass pollen) and environmental conditions, enabling robust evaluation of drug efficacy.
Detailed Methodology (based on a grass pollen challenge study): [9]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. A washout period (e.g., 3 weeks) separates the treatment periods.
-
Subject Recruitment: Participants are adults with a documented history of seasonal allergic rhinitis to a specific allergen (e.g., grass pollen) and a positive skin prick test.
-
Treatment Protocol: Subjects receive the CRTh2 antagonist (e.g., OC000459 200 mg twice daily) or a matching placebo for a set duration (e.g., 8 days).[9]
-
Allergen Exposure: On specific days of the treatment period (e.g., day 2 and day 8), subjects are exposed to a constant, high concentration of the relevant allergen in an exposure unit for several hours (e.g., 6 hours).[9]
-
Symptom Scoring: During and after the challenge, subjects record their symptoms using a standardized scale. The Total Nasal Symptom Score (TNSS) is a common primary endpoint, evaluating rhinorrhea, nasal congestion, nasal itching, and sneezing. Ocular symptoms may also be assessed.
-
Objective Measurements:
-
Nasal Secretions: The weight of nasal secretions is measured by collecting them on pre-weighed tissues.
-
Nasal Patency: Nasal airflow and resistance can be measured using techniques like rhinomanometry or acoustic rhinometry.
-
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Data Presentation: Efficacy of CRTh2 Antagonists
The following tables summarize quantitative data from key studies on the efficacy of various CRTh2 antagonists in both preclinical and clinical models of allergic rhinitis.
Table 1: Efficacy of CRTh2 Antagonists in Preclinical Allergic Rhinitis Models
| Antagonist | Model System | Dosing Regimen | Key Findings | Reference |
| ARRY-063 | OVA-sensitized mice | Oral administration | Prevented decreases in respiratory frequency in both Early and Late Phase Responses. Prevented increases in nasal airway resistance in the LPR. Reduced inflammatory cytokines and eosinophil infiltration in nasal tissues. | [7] |
| Ramatroban | Guinea pig AR model | Oral administration | Significantly inhibited antigen-induced increases in nasal airway resistance and eosinophil infiltration into the nasal mucosa. | [10] |
| "Compound A" | Cockroach allergen-sensitized mice | 0.1 to 10 mg/kg oral gavage | Dose-dependently reduced leukocyte infiltration, mucus deposition, and Th2-type proinflammatory gene expression in the airways. | [3] |
Table 2: Efficacy of CRTh2 Antagonists in Clinical Allergic Rhinitis Studies
| Antagonist | Study Design | Dosing Regimen | Key Efficacy Outcomes | Reference |
| OC000459 (Timapiprant) | Randomized, placebo-controlled, crossover; Grass pollen challenge | 200 mg twice daily for 8 days | Significantly reduced both total nasal and ocular symptom scores compared to placebo. Effect was greater on day 8 than on day 2. | [9] |
| Fevipiprant (QAW039) | Phase I/II proof-of-concept studies | Twice or four times daily | Showed positive results in allergic rhinitis models, supporting further development. Specific quantitative data not detailed in source. | [11] |
| Setipiprant | Phase 2 & 3, randomized, double-blind, placebo-controlled | 1000 mg twice daily for 2 weeks | Phase 2: Significantly improved daily symptom scores vs. placebo. Phase 3: Failed to show a significant improvement in the primary symptom score endpoint vs. placebo. | [12] |
| Ramatroban | Clinical use in Japan | N/A | Registered for clinical use in allergic rhinitis; effective in reducing eosinophilia and nasal mucosal swelling. | [2][10] |
Discussion and Future Perspectives
The development of CRTh2 antagonists for allergic rhinitis has yielded mixed results. While preclinical studies have consistently demonstrated strong anti-inflammatory effects, the translation to clinical efficacy in humans has been challenging.[3][7][10] Antagonists like OC000459 (Timapiprant) and Ramatroban have shown clear benefits in reducing the symptoms of allergic rhinitis.[2][9] However, other compounds, such as Setipiprant and Fevipiprant, failed to meet their primary endpoints in later-stage clinical trials for allergic airway diseases, despite promising early data.[12][13]
This discrepancy highlights the complexity of the allergic inflammatory response and the potential for redundancy in inflammatory pathways.[2] The failure of some trials may also be related to study design, patient selection, or the specific properties of the molecule. There is a growing consensus that patient phenotyping is critical; CRTh2 antagonists may be most effective in specific subgroups of patients with allergic rhinitis who exhibit a predominantly PGD2-driven, eosinophilic inflammatory phenotype.[2]
Future research should focus on identifying biomarkers that can predict a patient's response to CRTh2 antagonism. Further studies with selective or combined antagonists in these well-defined patient cohorts are needed to fully elucidate the therapeutic potential of targeting the PGD2/CRTh2 pathway in allergic rhinitis.[2]
Conclusion
The CRTh2 receptor plays a pivotal role in orchestrating the Type 2 inflammation that characterizes allergic rhinitis by mediating the PGD2-driven recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[2][6] Preclinical models have robustly validated CRTh2 as a therapeutic target, showing that its antagonism can significantly ameliorate nasal inflammation and hyperreactivity.[3][7] While clinical results have been variable, some antagonists have demonstrated significant efficacy in reducing the symptoms of allergic rhinitis.[9] The journey of CRTh2 antagonists illustrates both the promise and the challenges of targeted molecular therapy, underscoring the need for improved patient stratification to unlock the full potential of this therapeutic approach for allergic diseases.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novartis asthma drug fevipiprant fails in Phase III trials [clinicaltrialsarena.com]
Preclinical Profile of CRTh2 Antagonism in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2) antagonists in the context of asthma. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanism of action, experimental evaluation, and key preclinical findings for this class of therapeutic agents. The data and protocols presented are based on published preclinical studies of the selective CRTh2 antagonist, TM30089, in a murine model of allergic asthma.
Introduction to CRTh2 and its Role in Asthma
The Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that is preferentially expressed on key effector cells of allergic inflammation, including T helper type 2 (Th2) cells, eosinophils, and basophils.[1] Its natural ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells following allergen exposure.[2] The interaction between PGD2 and CRTh2 triggers a cascade of pro-inflammatory events, including the chemotaxis and activation of eosinophils and Th2 cells, and the release of pro-inflammatory cytokines.[1][2] This signaling axis is strongly implicated in the pathophysiology of asthma, particularly in phenotypes characterized by eosinophilic inflammation.[1] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of asthma.
Mechanism of Action of CRTh2 Antagonists
CRTh2 antagonists are small molecule inhibitors that competitively bind to the CRTh2 receptor, thereby blocking the downstream signaling induced by PGD2. By inhibiting this pathway, CRTh2 antagonists are expected to attenuate the recruitment and activation of inflammatory cells in the airways, leading to a reduction in airway inflammation, mucus hypersecretion, and airway hyperresponsiveness, the key pathological features of asthma.
Preclinical Efficacy of a Model CRTh2 Antagonist: TM30089
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of the selective CRTh2 antagonist TM30089 in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.
Table 1: Effect of TM30089 on Peribronchial Eosinophilia in an OVA-Induced Murine Asthma Model
| Treatment Group | Dose (mg/kg) | Peribronchial Eosinophils (cells/0.1 mm²) (Mean ± SEM) |
| Saline Control | - | 1.3 ± 0.3 |
| OVA-Challenged (Vehicle) | - | 35.5 ± 4.7 |
| OVA-Challenged + TM30089 | 5 | Significantly Reduced vs. Vehicle |
| OVA-Challenged + Ramatroban | 5 | Significantly Reduced vs. Vehicle |
| Data extracted from a study by Uller et al.[3] The study reported a significant reduction but did not provide specific numerical data for the treated groups in the main text. |
Table 2: Effect of TM30089 on Mucus Cell Hyperplasia in an OVA-Induced Murine Asthma Model
| Treatment Group | Dose (mg/kg) | Mucus Cells (cells/mm basement membrane) (Mean ± SEM) |
| Saline Control | - | 3.2 ± 1.0 |
| OVA-Challenged (Vehicle) | - | 88.1 ± 8.8 |
| OVA-Challenged + TM30089 | 5 | Significantly Reduced vs. Vehicle |
| OVA-Challenged + Ramatroban | 5 | Significantly Reduced vs. Vehicle |
| Data extracted from a study by Uller et al.[3] The study reported a significant reduction but did not provide specific numerical data for the treated groups in the main text. |
Detailed Experimental Protocols
Ovalbumin (OVA)-Induced Murine Model of Allergic Airway Inflammation
This model is a widely used preclinical tool to mimic the eosinophilic inflammation characteristic of allergic asthma.
-
Animals: Female BALB/c mice are typically used for this model due to their propensity to mount a robust Th2-type immune response.[2]
-
Sensitization:
-
On day 0 and day 7, mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (e.g., 10 µg) emulsified in an adjuvant such as aluminum hydroxide (alum).[2] The adjuvant helps to promote a Th2-biased immune response.
-
-
Challenge:
-
From day 14 to day 17, sensitized mice are challenged with aerosolized OVA (e.g., 1% in saline) for a specified duration (e.g., 20-30 minutes) on consecutive days.[2] This is typically done in a whole-body exposure chamber.
-
-
Treatment:
-
The CRTh2 antagonist (e.g., TM30089) or vehicle is administered to the mice, typically via oral gavage, at specified times before and/or during the challenge phase.
-
-
Outcome Measures (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by methacholine challenge using invasive or non-invasive plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial inflammation and mucus cell hyperplasia.[3]
-
Cytokine and Chemokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in BAL fluid or lung homogenates are measured by ELISA or other immunoassays.
-
Serum IgE Levels: Blood is collected, and serum levels of total and OVA-specific IgE are measured by ELISA.
-
Visualizations: Signaling Pathways and Experimental Workflows
CRTh2 Signaling Pathway
References
The Role of CRTh2 Antagonism in Modulating Prostaglandin D2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator intricately involved in the orchestration of allergic inflammation.[1] Its biological effects are primarily transduced through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTh2), also known as DP2.[1][2][3] While both receptors are activated by PGD2, they trigger opposing downstream signaling pathways, creating a finely tuned system that regulates inflammatory responses.[1][4][5] This guide provides an in-depth exploration of the PGD2-CRTh2 signaling axis and the therapeutic potential of CRTh2 antagonists in mitigating allergic diseases such as asthma and allergic rhinitis.[6][7]
The PGD2-CRTh2 Signaling Pathway
PGD2 is predominantly produced by activated mast cells following allergen stimulation.[6][8] Upon binding to the CRTh2 receptor, a cascade of intracellular events is initiated. CRTh2 is coupled to a Gαi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization.[9][10] This signaling cascade ultimately results in the activation of downstream effectors, including phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell migration.[10][11]
The activation of the PGD2-CRTh2 pathway has several key pro-inflammatory consequences:
-
Chemotaxis of Immune Cells: CRTh2 is highly expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[7][12] PGD2-mediated activation of CRTh2 induces the migration of these cells to sites of inflammation, a critical step in the pathogenesis of allergic reactions.[2][13]
-
Activation of Inflammatory Cells: Beyond recruitment, CRTh2 signaling also activates these immune cells. For instance, it can induce eosinophil and basophil degranulation, leading to the release of further inflammatory mediators.[6]
-
Production of Type 2 Cytokines: Activation of CRTh2 on Th2 cells and type 2 innate lymphoid cells (ILC2s) stimulates the production and release of key type 2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13.[6][13] These cytokines are central to the allergic inflammatory response, promoting IgE production, eosinophil survival, and airway hyperreactivity.
CRTh2 Antagonists: A Therapeutic Strategy
Given the pro-inflammatory role of the PGD2-CRTh2 axis, selective antagonism of the CRTh2 receptor presents an attractive therapeutic strategy for allergic diseases.[14][15] CRTh2 antagonists are small-molecule drugs designed to bind to the CRTh2 receptor and block its interaction with PGD2, thereby inhibiting the downstream signaling cascade.[16] By preventing the recruitment and activation of key inflammatory cells, these antagonists aim to attenuate the allergic inflammatory response.[17]
Most CRTh2 antagonists developed to date contain a carboxylic acid moiety, which mimics the binding of the natural ligand, PGD2.[18] However, concerns about potential in vivo metabolism of carboxylic acids into reactive acyl-glucuronides have spurred the development of novel antagonists lacking this functional group.[18]
Quantitative Data on CRTh2 Antagonist Efficacy
Numerous clinical trials have evaluated the efficacy of various CRTh2 antagonists in patients with asthma and other allergic conditions. The following tables summarize key quantitative data from some of these studies.
| Antagonist | Study Population | Dose | Primary Endpoint | Result | Reference |
| Fevipiprant | Patients with persistent, moderate-to-severe asthma and sputum eosinophilia | 225 mg twice daily | Change from baseline in sputum eosinophil percentage at 12 weeks | Significant decrease from 5.4% to 1.1% with fevipiprant vs. 4.6% to 3.9% with placebo (p=0.0014) | [6] |
| OC000459 | Patients with asthma not using inhaled corticosteroids (ICS) | 200 mg twice daily | Change in Forced Expiratory Volume in 1 second (FEV1) at 4 weeks | 9.8% (210 mL) improvement with OC000459 vs. 1.8% (30 mL) with placebo in the per-protocol population (p=0.037) | [6][19] |
| OC000459 | Patients with allergic rhinitis | 200 mg twice daily | Total Nasal Symptom Score (TNSS) during allergen challenge | Significant reduction in TNSS with OC000459 (p=0.035), though a carryover effect was noted | [6][19] |
| AZD1981 | Patients with stable asthma withdrawn from ICS | 1000 mg twice daily | Change in morning Peak Expiratory Flow (PEF) at 4 weeks | Non-significant increase of 9.5 L/min vs. placebo (P=0.086) | [20] |
| AZD1981 | Patients with uncontrolled asthma on ICS | 50 mg, 400 mg, 1000 mg twice daily | Change in morning PEF at 4 weeks | Non-significant increase of 12 L/min vs. placebo for the 1000 mg dose (P=0.16) | [20] |
| AZD1981 | Patients with uncontrolled asthma on ICS | 50 mg, 400 mg, 1000 mg twice daily | Change in Asthma Control Questionnaire (ACQ-5) scores at 4 weeks | Significant improvements of 0.26-0.3 units vs. placebo for all doses (P=0.010–0.022) | [20] |
| BI 671800 | Patients with poorly controlled asthma | 400 mg | FEV1 improvement | ~3%-4% improvement compared to placebo (p=0.0078) | [21] |
Experimental Protocols
The evaluation of CRTh2 antagonists involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Detailed methodologies for key experiments are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the CRTh2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human CRTh2 receptor are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Radioligand Binding:
-
A radiolabeled ligand with high affinity for CRTh2, such as [3H]PGD2, is used.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (antagonist).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation. A study characterizing the mouse CRTH2 receptor found a Kd of 8.8 +/- 0.8 nM for [3H]PGD2.[11]
-
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Cells expressing the CRTh2 receptor (e.g., CRTH2-L1.2 transfectants) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM, for a specified time at 37°C.[13]
-
The cells are then washed and resuspended in a physiological buffer.
-
-
Fluorometric Measurement:
-
The dye-loaded cells are placed in a fluorometer capable of measuring changes in intracellular calcium concentration.
-
The cells are pre-incubated with the test antagonist at various concentrations.
-
A CRTh2 agonist, such as PGD2 or a specific agonist like 13,14-dihydro-15-keto-PGD2 (DK-PGD2), is then added to stimulate the cells.[13]
-
-
Data Acquisition and Analysis:
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
-
The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium response.
-
Dose-response curves are generated to determine the IC50 value of the antagonist.
-
Chemotaxis Assay
Objective: To evaluate the ability of a CRTh2 antagonist to block agonist-induced migration of CRTh2-expressing cells.
Methodology:
-
Cell Preparation:
-
CRTh2-expressing cells, such as eosinophils or Th2 cells, are isolated and resuspended in a suitable migration buffer.
-
-
Transwell Assay:
-
A multi-well plate with transwell inserts containing a porous membrane is used.
-
The lower chamber of the wells is filled with migration buffer containing a CRTh2 agonist (chemoattractant).
-
The cells, pre-incubated with or without the test antagonist, are added to the upper chamber of the inserts.
-
-
Incubation and Cell Counting:
-
The plate is incubated for a period that allows for cell migration through the membrane into the lower chamber.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.
-
-
Data Analysis:
-
The percentage of inhibition of cell migration by the antagonist is calculated relative to the agonist-only control.
-
Dose-response curves are constructed to determine the IC50 of the antagonist for inhibiting chemotaxis. The chemotaxis is dependent on Gi and PI 3-kinase signal transduction pathways.[11]
-
Prostaglandin D2 Quantification (ELISA)
Objective: To measure the concentration of PGD2 in biological samples.
Methodology:
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for PGD2 quantification.[22][23][24][25] In this assay, PGD2 in the sample competes with a fixed amount of enzyme-labeled PGD2 for binding to a limited number of PGD2-specific antibodies coated on a microplate.
-
Assay Procedure:
-
Standards with known PGD2 concentrations and the biological samples are added to the antibody-coated wells.
-
An enzyme-conjugated PGD2 is then added, and the plate is incubated.
-
After washing to remove unbound reagents, a substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of PGD2 in the sample.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The PGD2 concentration in the samples is determined by interpolating their absorbance values on the standard curve. Commercially available kits can measure PGD2 levels down to approximately 55 pg/ml.[22]
-
Visualizing the PGD2-CRTh2 Signaling Pathway and Antagonist Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of CRTh2 antagonists.
Caption: PGD2-CRTh2 signaling cascade.
Caption: Mechanism of CRTh2 antagonist action.
Caption: CRTh2 antagonist development workflow.
Conclusion
The PGD2-CRTh2 signaling pathway is a critical driver of type 2 inflammation, making it a prime target for therapeutic intervention in allergic diseases.[12] CRTh2 antagonists have shown promise in preclinical and clinical studies by effectively blocking the pro-inflammatory effects of PGD2.[6][26] While the clinical efficacy of some antagonists has been modest or inconsistent, ongoing research and better patient stratification, particularly focusing on those with eosinophilic inflammation, may unlock the full therapeutic potential of this drug class.[14][21] The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance novel therapies targeting the PGD2-CRTh2 axis.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 9. karger.com [karger.com]
- 10. karger.com [karger.com]
- 11. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Facebook [cancer.gov]
- 17. Efficacy of an oral CRTH2 antagonist (AZD1981) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. caymanchem.com [caymanchem.com]
- 23. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 24. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]
- 25. mybiosource.com [mybiosource.com]
- 26. Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of CRTh2 Antagonism in Atopic Dermatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by eczematous lesions, intense pruritus, and a significant impact on quality of life. The pathophysiology of AD is complex, involving skin barrier dysfunction and a dysregulated immune response, typically dominated by T helper 2 (Th2) cells. A key mediator in the Th2 inflammatory cascade is Prostaglandin D2 (PGD2), which exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). This G-protein coupled receptor is expressed on key effector cells in allergic inflammation, including Th2 cells, eosinophils, and type 2 innate lymphoid cells (ILC2s). Upon activation by PGD2, CRTh2 triggers a cascade of events including cell chemotaxis, cytokine release, and survival, thereby perpetuating the inflammatory response in AD. Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for atopic dermatitis. This technical guide provides an in-depth exploration of the therapeutic potential of CRTh2 antagonists, with a focus on preclinical data and experimental methodologies. While a specific compound universally designated "CRTh2 antagonist 2" is not established in the literature, this guide will focus on well-characterized antagonists such as BI-671800 and Ramatroban as representative examples.
Mechanism of Action: The CRTh2 Signaling Pathway
The CRTh2 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit.[1] Activation of CRTh2 by its ligand, PGD2, initiates a downstream signaling cascade that is central to the pathogenesis of atopic dermatitis.
Binding of PGD2 to CRTh2 leads to the dissociation of the Gαi subunit from the Gβγ complex. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. The PI3K pathway is also implicated in CRTh2-mediated cell survival and activation.
Collectively, these signaling events culminate in the key cellular responses that drive atopic dermatitis:
-
Chemotaxis: CRTh2 activation is a potent driver of migration for Th2 cells, eosinophils, and ILC2s to the site of inflammation in the skin.
-
Cytokine Release: It stimulates the production of hallmark Th2 cytokines, including IL-4, IL-5, and IL-13, which promote IgE production, eosinophil activation, and further inflammation.[1][2]
-
Cell Survival: The pathway can inhibit apoptosis in inflammatory cells, thereby prolonging their presence in the skin lesions.[2]
CRTh2 antagonists competitively bind to the receptor, preventing PGD2 from initiating this pro-inflammatory cascade.
Preclinical Efficacy of CRTh2 Antagonists
The therapeutic potential of CRTh2 antagonists in atopic dermatitis has been evaluated in various preclinical models. The most common of these is the fluorescein isothiocyanate (FITC)-induced contact hypersensitivity model in mice, which recapitulates many features of acute atopic dermatitis, including a Th2-dominant inflammatory response.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from preclinical studies investigating the efficacy of representative CRTh2 antagonists in models of atopic dermatitis.
| Compound Name | Preclinical Model | Key Efficacy Endpoints | Results | Reference |
| BI-671800 ("Compound A") | FITC-induced contact hypersensitivity in BALB/c mice | Ear Swelling | Dose-dependent reduction in ear swelling. At 10 mg/kg, a significant inhibition of edema was observed. A 1 mg/kg dose resulted in an approximately 70% reduction in ear swelling. | [3][4] |
| Inflammatory Infiltrate | Greatly reduced inflammatory infiltrate and skin pathology. | [3] | ||
| Cytokine Levels | Down-regulation of pro-inflammatory mediators including IL-4, IL-1β, and TNF-α. | [3] | ||
| Ramatroban | FITC-induced contact hypersensitivity in mice | Inflammatory Infiltrate | Reduction in dermal neutrophilic and eosinophilic infiltrate. | [5] |
Note: Ramatroban is a dual antagonist of the thromboxane A2 receptor (TP) and CRTh2, which may contribute to its observed effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the in vivo models used to assess the efficacy of CRTh2 antagonists in atopic dermatitis.
FITC-Induced Contact Hypersensitivity Model
This model is used to induce a Th2-mediated allergic skin inflammation that mimics acute atopic dermatitis.[3][6]
Objective: To evaluate the effect of a CRTh2 antagonist on FITC-induced ear swelling and inflammation.
Materials:
-
Fluorescein isothiocyanate (FITC)
-
Vehicle for FITC (e.g., acetone and dibutyl phthalate, 1:1 mixture)
-
CRTh2 antagonist (e.g., BI-671800)
-
Vehicle for antagonist
-
Dexamethasone (positive control)
-
BALB/c mice (female, 4-6 weeks old)
-
Micrometer for ear thickness measurement
Protocol:
-
Sensitization (Days 1 and 2):
-
Anesthetize the mice.
-
Apply a solution of FITC (e.g., 1.5% in vehicle) to a shaved area of the abdomen.
-
-
Resting Period (Days 3-7):
-
Allow the mice to rest for 5 days to allow for the development of an immune response.
-
-
Challenge (Day 8):
-
Administer the CRTh2 antagonist (e.g., 0.1, 1, or 10 mg/kg, orally) or vehicle to the respective groups of mice one hour prior to the FITC challenge. A positive control group may receive dexamethasone (e.g., 5 mg/kg, intraperitoneally).
-
Apply a lower concentration of FITC (e.g., 0.5% in vehicle) to the dorsal and ventral surfaces of the right ear. The left ear can serve as a control.
-
A second dose of the antagonist or vehicle may be administered 7 hours post-challenge.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of both ears using a micrometer at baseline (before challenge) and at various time points post-challenge (e.g., 8, 24, and 48 hours).
-
The change in ear thickness is calculated by subtracting the baseline measurement from the post-challenge measurement.
-
-
Histological and Molecular Analysis (at study termination):
-
Euthanize the mice and collect the ear tissue.
-
Fix a portion of the tissue in formalin for histological analysis (e.g., H&E staining to assess inflammatory infiltrate).
-
Homogenize another portion of the tissue for the analysis of cytokine and chemokine levels (e.g., via ELISA or qPCR).
-
Clinical Development
While preclinical data are promising, the translation of these findings to clinical efficacy in atopic dermatitis is still under investigation. Several CRTh2 antagonists have entered clinical trials for various allergic diseases, including asthma and allergic rhinitis.[7]
Notably, a Phase 2 clinical trial (NCT01785602) has been completed for the CRTh2 antagonist Fevipiprant in patients with moderate to severe atopic dermatitis.[8] The results of such trials will be critical in determining the therapeutic utility of this drug class for atopic dermatitis. However, it is important to note that Fevipiprant failed to meet its primary endpoints in Phase III trials for asthma, which may have implications for its development for other allergic conditions. The development of other CRTh2 antagonists, such as Timapiprant, has also been explored for atopic dermatitis.[9]
Conclusion and Future Perspectives
The CRTh2 receptor remains a compelling target for the treatment of atopic dermatitis due to its central role in the Th2 inflammatory cascade. Preclinical studies with selective CRTh2 antagonists have demonstrated a significant reduction in key features of atopic dermatitis-like skin inflammation in animal models. These antagonists effectively inhibit inflammatory cell infiltration and the production of pro-inflammatory cytokines.
The successful translation of these preclinical findings into clinically effective and safe therapies for atopic dermatitis is the next critical step. The outcomes of ongoing and future clinical trials will ultimately define the role of CRTh2 antagonists in the management of this complex and burdensome disease. Further research is also warranted to explore the potential for combination therapies and to identify patient populations that are most likely to benefit from this targeted therapeutic approach.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdbiosciences.com [mdbiosciences.com]
- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is Timapiprant used for? [synapse.patsnap.com]
The Role of CRTh2 Antagonists in Modulating Basophil Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists in the activation of basophils. Basophils, though constituting a small fraction of circulating leukocytes, are potent effector cells in allergic inflammation. Their activation, marked by the release of histamine and other inflammatory mediators, is a key event in the pathophysiology of allergic diseases. The Prostaglandin D2 (PGD2)-CRTh2 axis has been identified as a critical pathway in amplifying these allergic responses, making CRTh2 an attractive therapeutic target.
This guide summarizes the quantitative effects of various CRTh2 antagonists on basophil function, details the experimental protocols for assessing basophil activation, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of CRTh2 Antagonists on Basophil Activation
The following tables summarize the quantitative data on the inhibitory effects of specific CRTh2 antagonists on basophil activation, as reported in preclinical and clinical studies.
Table 1: Inhibitory Effects of CRTh2 Antagonists on Basophil Activation Markers
| Antagonist | Basophil Response | Agonist | Assay Type | Key Findings | Reference |
| AZD1981 | Shape Change | PGD₂ | Whole blood flow cytometry | 1 µM AZD1981 induced a 20-fold rightward shift in the PGD₂ dose-response curve. | [1] |
| Ramatroban | CD11b Upregulation | PGD₂, DK-PGD₂ | Flow cytometry | Completely antagonized the effects of PGD₂ and DK-PGD₂. | [2] |
| Migration | PGD₂, DK-PGD₂ | Chemotaxis assay | Completely antagonized the effects of PGD₂ and DK-PGD₂. | [2] | |
| Degranulation | PGD₂, DK-PGD₂ | Not specified | Completely antagonized the enhanced degranulation induced by PGD₂ and DK-PGD₂. | [2] | |
| OC000459 | Chemotaxis & Activation | PGD₂ | In vitro assays | Inhibited PGD₂-mediated chemotaxis and activation. | [3][4] |
Signaling Pathways and Mechanisms of Action
The activation of basophils via the CRTh2 receptor is a complex process involving a cascade of intracellular signaling events. Understanding this pathway is crucial for appreciating the mechanism of action of CRTh2 antagonists.
CRTh2 Signaling Cascade in Basophils
Upon binding of its ligand, PGD2, the CRTh2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to basophil activation.[2][5] This includes chemotaxis, upregulation of activation markers, and the release of pro-inflammatory mediators.
Mechanism of CRTh2 Antagonists
CRTh2 antagonists are competitive inhibitors that bind to the CRTh2 receptor, thereby preventing the binding of PGD2.[1][6] This blockade inhibits the downstream signaling cascade, ultimately preventing basophil activation.
Experimental Protocols: Basophil Activation Test (BAT)
The Basophil Activation Test (BAT) is a flow cytometry-based assay used to quantify the activation of basophils in response to specific stimuli.[7][8] It is a valuable tool for assessing the efficacy of CRTh2 antagonists.
General Protocol for BAT
The following is a generalized protocol for performing a BAT to evaluate the inhibitory effect of a CRTh2 antagonist. Specific details may vary based on the antagonist and the specific research question.
1. Blood Collection and Preparation:
-
Collect whole blood from healthy donors or patients into heparinized tubes.
-
It is recommended to process the blood within 4 hours of collection to ensure basophil viability.
2. Incubation with CRTh2 Antagonist:
-
Aliquot whole blood into flow cytometry tubes.
-
Add the CRTh2 antagonist at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
3. Basophil Stimulation:
-
Add the CRTh2 agonist (e.g., PGD2 or a selective agonist like DK-PGD2) to the antagonist-pre-treated blood samples.
-
Include a negative control (unstimulated) and a positive control (e.g., anti-IgE antibody).
-
Incubate for 15-30 minutes at 37°C.
4. Staining with Fluorochrome-conjugated Antibodies:
-
Add a cocktail of antibodies to identify basophils and measure activation markers. A typical panel includes:
-
Incubate for 20-30 minutes on ice in the dark.
5. Red Blood Cell Lysis:
-
Add a commercial lysing solution to lyse the red blood cells.
-
Incubate as per the manufacturer's instructions.
-
Centrifuge the samples and wash the cell pellet with a suitable buffer (e.g., PBS with 2% FCS).
6. Flow Cytometry Analysis:
-
Resuspend the cell pellet in buffer and acquire the samples on a flow cytometer.
-
Gate on the basophil population using the identification markers.
-
Quantify the percentage of activated basophils (e.g., %CD63+ or the Mean Fluorescence Intensity (MFI) of CD203c) in each sample.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a BAT designed to test the efficacy of a CRTh2 antagonist.
Conclusion
CRTh2 antagonists represent a promising therapeutic strategy for allergic diseases by targeting a key pathway in basophil activation. The data presented in this guide demonstrate their ability to inhibit PGD2-mediated basophil responses. The detailed experimental protocols and visualizations provide a valuable resource for researchers and drug development professionals working in this area. Further research focusing on the quantitative effects of a broader range of CRTh2 antagonists on basophil activation will be instrumental in advancing our understanding and optimizing the clinical application of this class of drugs.
References
- 1. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Fevipiprant in Asthma: A Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 7. Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology: An EAACI Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression of CD203c and CD63 in Human Basophils: Relationship to Differential Regulation of Piecemeal and Anaphylactic Degranulation Processes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CRTh2 Antagonism on Innate Lymphoid Type 2 Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Innate Lymphoid Type 2 Cells (ILC2s) are critical drivers of type 2 inflammation, a key pathological feature of asthma, allergic rhinitis, and atopic dermatitis. A pivotal pathway governing ILC2 function is the interaction between Prostaglandin D2 (PGD2) and its receptor, the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). Activation of CRTh2 on ILC2s promotes their migration, tissue accumulation, and production of hallmark type 2 cytokines such as IL-5 and IL-13. Consequently, antagonizing the CRTh2 receptor has emerged as a promising therapeutic strategy to mitigate ILC2-driven inflammation. This technical guide provides an in-depth analysis of the impact of CRTh2 antagonists on ILC2 biology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental frameworks.
The PGD2-CRTh2 Axis in ILC2 Biology
ILC2s are tissue-resident innate immune cells that respond rapidly to epithelial-derived alarmins like IL-33 and IL-25.[1] A crucial co-stimulatory pathway involves PGD2, a lipid mediator predominantly released by mast cells following allergen stimulation.[2][3] ILC2s express high levels of CRTh2 (also known as DP2), a G-protein coupled receptor that binds PGD2 with high affinity.[2][4]
The binding of PGD2 to CRTh2 initiates a cascade of pro-inflammatory responses in ILC2s:
-
Chemotaxis and Migration: The PGD2-CRTh2 axis is a primary driver of ILC2 migration and accumulation in inflamed tissues, particularly the lungs.[1][5] Studies using CRTh2-deficient mice (Gpr44−/−) show a significant impairment in IL-33-induced ILC2 accumulation in the lung, an effect attributed to altered migration patterns rather than changes in proliferation or apoptosis.[1][6][7]
-
Cytokine Production: CRTh2 activation potentiates the production of type 2 cytokines, including IL-5 and IL-13, by human ILC2s, often acting synergistically with alarmins like IL-25 and IL-33.[2][8] This amplifies the inflammatory response by recruiting and activating eosinophils and promoting features of allergic disease.
-
Receptor Upregulation: PGD2 stimulation can also upregulate the expression of other key receptors on ILC2s, such as the IL-33 receptor subunit ST2, making the cells more responsive to their microenvironment.[8]
Intracellular Signaling Pathway
CRTh2 is a Gαi-coupled receptor. While the precise downstream cascade in ILC2s is an area of active investigation, it is understood to follow a canonical pathway for this receptor class. Ligand binding by PGD2 induces a conformational change, leading to the dissociation of the G-protein subunits. This initiates downstream signaling events, including the activation of phospholipase C (PLC), a subsequent increase in intracellular calcium ([Ca2+]i), and the activation of key kinase pathways like p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). These pathways ultimately converge on transcription factors that regulate the expression of genes involved in cell migration and cytokine synthesis.
Quantitative Impact of CRTh2 Antagonists on ILC2s
Several small-molecule CRTh2 antagonists have been developed and studied for their effects on ILC2s and other type 2 inflammatory cells. Their primary mechanism is competitive binding to the CRTh2 receptor, thereby preventing its activation by PGD2.
In Vitro and Ex Vivo Studies
In vitro studies provide direct evidence of the inhibitory capacity of CRTh2 antagonists on ILC2 function. These experiments are crucial for determining potency (e.g., IC50) and confirming the mechanism of action.
| Antagonist | Cell Type | Assay | Effect | Concentration / Potency | Reference(s) |
| TM30089 | Human ILC2s (Blood) | Chemotaxis Assay | Complete inhibition of PGD2-induced migration | 1 µM | [8] |
| OC000459 | Murine ILC2s (Lung) | Intracellular Cytokine Staining | Slight, non-significant reduction in IL-33/PGD2-induced IL-5 & IL-13 | 1 µM | [1] |
| Fevipiprant | Human ILC2s (Blood) | RNA Sequencing | Downregulation of pro-inflammatory genes (DUSP4, SPRED2, CD69, etc.) | Not specified | [9] |
| Fevipiprant | Human Tc2 Cells | Chemotaxis Assay | Potent inhibition of PGD2-induced migration | IC50 = 9.9 nM | [10] |
| Fevipiprant | Human Tc2 Cells | Cytokine Production (ELISA) | Potent inhibition of IL-4, IL-5, IL-13 production | IC50 = 3.5 - 17.8 nM | [10] |
| *Note: Data from Tc2 cells, which also express CRTh2, is included as a proxy for potency on type 2 lymphocytes. |
In Vivo Animal Studies
Animal models, particularly in mice, have been instrumental in demonstrating the in vivo efficacy of CRTh2 pathway inhibition. These studies often use models of allergic airway inflammation or helminth infection.
| Antagonist / Model | Animal Model | Key Measurement | Outcome | Quantitative Effect | Reference(s) |
| OC000459 | N. brasiliensis infection (WT Mice) | Lung ILC2 Number (Flow Cytometry) | Significant reduction in ILC2 accumulation | ~50% reduction in total ILC2s at day 32 post-infection | [5] |
| CRTh2 Deficiency | IL-33 induced inflammation (Gpr44-/- Mice) | Lung ILC2 Number (Flow Cytometry) | Significant reduction in ILC2 accumulation | ~40-50% reduction in total ILC2s vs. WT | [1][11] |
| CRTh2 Deficiency | IL-33 induced inflammation (Gpr44-/- Mice) | Lung Gene Expression (qPCR) | Significant downregulation of Il5 gene expression | ~60% reduction in Il5 mRNA vs. WT | [1] |
Key Experimental Protocols
Reproducible and robust experimental design is fundamental to studying the CRTh2-ILC2 axis. Below are detailed methodologies for key cited experiments.
Murine Model of IL-33-Induced ILC2 Accumulation
This model is used to assess the role of CRTh2 in the recruitment and expansion of ILC2s in the lung in response to a key alarmin.
Protocol:
-
Animals: Wild-type (C57BL/6) and CRTh2-deficient (Gpr44−/−) mice, aged 8-12 weeks.
-
Treatment: Administer 250 ng of recombinant murine IL-33 (rmIL-33) or PBS (vehicle control) via intraperitoneal (i.p.) injection every other day for a total of three doses (Day 0, 2, 4).[6]
-
Tissue Harvest: On Day 6, euthanize mice and harvest tissues, including lungs and mediastinal lymph nodes (MSLN).
-
Cell Isolation:
-
Perfuse lungs with PBS to remove blood.
-
Mince lung tissue and digest in RPMI media containing Collagenase D (2 mg/mL) and DNase I (10 µg/mL) for 30 minutes at 37°C.[6]
-
Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
-
Flow Cytometry Analysis:
References
- 1. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33–Induced ILC2 Accumulation in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. At the Bench: Understanding group 2 innate lymphoid cells in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33-Induced ILC2 Accumulation in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of Anti-inflammatory Effects of Fevipiprant in Patients With Eosinophilic Asthma. | MedPath [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing a CRTh2 Antagonist in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus overproduction, and elevated levels of Th2 cytokines.[1] Prostaglandin D2 (PGD2) is a key mediator released by mast cells upon allergen exposure, and it exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[2] The PGD2/CRTH2 signaling pathway is instrumental in the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils, making it a promising therapeutic target for asthma.[3] CRTH2 antagonists are a class of drugs designed to block this pathway and have shown efficacy in preclinical murine models of asthma.[4][5]
These application notes provide detailed protocols for evaluating the efficacy of a selective CRTH2 antagonist in a murine model of ovalbumin (OVA)-induced allergic asthma. The protocols cover the induction of the asthma phenotype, administration of the antagonist, and key experimental readouts to assess therapeutic benefit.
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on immune cells initiates a signaling cascade that promotes the cardinal features of allergic asthma. This includes the recruitment of inflammatory cells to the lungs, the release of pro-inflammatory cytokines, and the subsequent pathological changes in the airways.
Caption: CRTh2 Signaling Pathway in Allergic Asthma.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing allergic asthma in mice and evaluating the therapeutic effects of a CRTh2 antagonist.
Caption: Experimental workflow for a murine asthma model.
Detailed Experimental Protocols
I. Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This protocol is adapted from established methods to induce a robust allergic asthma phenotype in BALB/c mice.[6][7]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.[8]
-
The control group receives i.p. injections of alum in PBS without OVA.
-
-
Aerosol Challenge:
-
From Day 28 to Day 30, challenge the mice by placing them in a nebulizer chamber and exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes daily.[8]
-
The control group is challenged with an aerosol of sterile PBS.
-
II. Administration of CRTh2 Antagonist
This protocol describes the oral administration of a CRTh2 antagonist. The specific dose and timing should be optimized based on the pharmacokinetic and pharmacodynamic properties of the compound.
Materials:
-
CRTh2 Antagonist (e.g., "Compound A" or "TM30089")
-
Vehicle solution (e.g., PBS with 10% Tween 80)[5]
-
Oral gavage needles (20-22 gauge, ball-tipped)
Procedure:
-
Prepare a stock solution of the CRTh2 antagonist in the appropriate vehicle.
-
Administer the CRTh2 antagonist or vehicle to the respective groups of mice via oral gavage. A common dosing regimen is once or twice daily.[4][5]
-
For prophylactic treatment, begin administration prior to the allergen challenge phase (e.g., starting on Day 27). For therapeutic treatment, administration can be initiated after the establishment of airway inflammation.
-
A typical dose for a selective CRTH2 antagonist like TM30089 is 5 mg/kg, administered 30 minutes before and 4 hours after each allergen challenge.[5] For a compound like "Compound A", a dose range of 0.1 to 10 mg/kg administered 24 hours before the final challenge has been evaluated.[4]
III. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key functional hallmark of asthma and can be measured invasively in anesthetized mice.[9]
Materials:
-
Anesthetic (e.g., xylazine and pentobarbital)
-
Tracheostomy tube (18-gauge metal needle)
-
Small animal ventilator (e.g., FlexiVent®, SCIREQ)
-
Methacholine (MCh) solution in sterile saline
Procedure:
-
24 hours after the final OVA challenge, anesthetize the mouse.
-
Perform a tracheostomy and connect the mouse to a small animal ventilator.
-
After establishing a baseline, challenge the mouse with increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure airway resistance (Rrs) and elastance (Ers) after each MCh challenge.
IV. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate and cytokine levels in the airways.[8][10]
Materials:
-
Sterile PBS with 0.1 mM EDTA
-
Centrifuge
-
Hemacytometer or automated cell counter
-
Cytospin centrifuge and slides
-
Diff-Quik stain
-
ELISA kits for murine IL-4, IL-5, and IL-13
Procedure:
-
Following AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs three times with 1 mL of cold PBS/EDTA solution.[8]
-
Pool the recovered BAL fluid and centrifuge at 400 x g for 7 minutes at 4°C.[10]
-
Collect the supernatant for cytokine analysis by ELISA.
-
Resuspend the cell pellet, and determine the total cell count.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
V. Lung Histology
Histological analysis of lung tissue provides a visual assessment of inflammation and airway remodeling.[11]
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
After BAL fluid collection, perfuse the lungs with PBS and then fix by intratracheal instillation of 4% paraformaldehyde.
-
Excise the lungs and immerse in fixative overnight.
-
Process the lung tissue and embed in paraffin.
-
Cut 5 µm sections and stain with H&E to assess peribronchial and perivascular inflammation.
-
Stain adjacent sections with PAS to visualize and quantify mucus-producing goblet cells.
-
Score the stained sections for the severity of inflammation and goblet cell hyperplasia.
Data Presentation
The following tables summarize representative quantitative data from studies using CRTh2 antagonists in murine asthma models.
Table 1: Effect of CRTh2 Antagonist on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.2 |
| OVA + Vehicle | 8.2 ± 1.1 | 45.6 ± 5.2 | 2.1 ± 0.5 | 10.3 ± 1.5 | 2.5 ± 0.4 |
| OVA + CRTh2 Antagonist (1 mg/kg) | 4.5 ± 0.8# | 18.2 ± 3.1# | 1.5 ± 0.4 | 5.1 ± 0.9# | 2.1 ± 0.3 |
| OVA + CRTh2 Antagonist (10 mg/kg) | 3.1 ± 0.6# | 8.5 ± 2.0# | 1.2 ± 0.3 | 3.2 ± 0.7# | 1.9 ± 0.2 |
Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle. Data are representative and compiled from typical findings in the literature.
Table 2: Effect of CRTh2 Antagonist on Th2 Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control (Saline) | < 10 | < 15 | < 20 |
| OVA + Vehicle | 85 ± 12 | 150 ± 25 | 250 ± 40* |
| OVA + CRTh2 Antagonist (1 mg/kg) | 40 ± 8# | 75 ± 15# | 120 ± 22# |
| OVA + CRTh2 Antagonist (10 mg/kg) | 25 ± 6# | 40 ± 10# | 80 ± 15# |
Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle. Data are representative and compiled from typical findings in the literature.
Table 3: Effect of CRTh2 Antagonist on Airway Hyperresponsiveness (AHR) and Lung Histology
| Treatment Group | AHR (Penh at 50 mg/mL MCh) | Inflammation Score (0-4) | Mucus Score (0-4) |
| Control (Saline) | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| OVA + Vehicle | 4.8 ± 0.6 | 3.5 ± 0.4 | 3.2 ± 0.3* |
| OVA + CRTh2 Antagonist (1 mg/kg) | 2.8 ± 0.4# | 1.8 ± 0.3# | 1.5 ± 0.2# |
| OVA + CRTh2 Antagonist (10 mg/kg) | 2.1 ± 0.3# | 1.2 ± 0.2# | 0.8 ± 0.2# |
Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle. Data are representative and compiled from typical findings in the literature.
Conclusion
The use of selective CRTh2 antagonists in murine models of allergic asthma provides a robust platform for evaluating their therapeutic potential. The protocols outlined in these application notes offer a comprehensive framework for inducing asthma-like pathology and assessing the efficacy of a CRTh2 antagonist across key pathological features of the disease, including airway inflammation, hyperresponsiveness, and mucus production. The provided data tables serve as a reference for the expected outcomes of such studies. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to support the development of novel anti-asthmatic therapies targeting the PGD2/CRTH2 pathway.
References
- 1. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 10. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols for Cell-Based Screening of CRTh2 Antagonists
Introduction
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathogenesis of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2][3] Its natural ligand, Prostaglandin D2 (PGD2), is released predominantly by activated mast cells.[4] The PGD2-CRTh2 signaling axis mediates the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[5][6] This cascade stimulates the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13), leading to the amplification and persistence of allergic inflammation.[4][5] Consequently, antagonizing the CRTh2 receptor presents a promising therapeutic strategy for these conditions.
These application notes provide detailed protocols for robust cell-based assays designed to identify and characterize CRTh2 antagonists. The assays are suitable for high-throughput screening (HTS) and lead optimization in a drug discovery setting.
CRTh2 Signaling Pathway
CRTh2 is coupled to the Gi family of G proteins.[1] Upon activation by PGD2, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i) mobilized from intracellular stores.[1][7] This signaling cascade ultimately mediates proinflammatory effects, including cell migration and degranulation.[1]
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 5. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol | BMJ Open [bmjopen.bmj.com]
- 6. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CRTh2 Antagonist Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the binding affinity of antagonists to the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), a G protein-coupled receptor (GPCR) that plays a pivotal role in allergic inflammation.
Introduction to CRTh2 and its Role in Disease
The CRTh2 receptor, also known as DP2, is a high-affinity receptor for prostaglandin D2 (PGD2). PGD2 is a major inflammatory mediator released from activated mast cells.[1] The interaction between PGD2 and CRTh2 mediates the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2] This signaling cascade is central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[2][3] Consequently, antagonizing the CRTh2 receptor is a promising therapeutic strategy for these conditions. Accurate measurement of the binding affinity of potential antagonist compounds is a critical step in the drug discovery and development process.
CRTh2 Signaling Pathway
Activation of the CRTh2 receptor by its endogenous ligand PGD2 initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[3] These signaling events ultimately lead to cellular responses such as chemotaxis, cytokine release, and degranulation.
Techniques for Measuring Binding Affinity
Several robust techniques are available to quantify the binding affinity of CRTh2 antagonists. The choice of method often depends on the available resources, throughput requirements, and the specific information desired (e.g., equilibrium binding constants vs. kinetic parameters). The most common techniques are:
-
Radioligand Binding Assays: A classic and widely used method for quantifying receptor-ligand interactions.
-
Fluorescence Polarization (FP) Assays: A homogeneous assay suitable for high-throughput screening.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data.
-
Isothermal Titration Calorimetry (ITC): A label-free method that measures the thermodynamics of binding.
Quantitative Binding Data for Selected CRTh2 Antagonists
The following table summarizes the binding affinity data for several known CRTh2 antagonists. These values are essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.
| Compound | Assay Type | Target | Ligand | Binding Constant | Reference |
| Ramatroban | Radioligand Binding | Human CRTh2 | [³H]Ramatroban | Kd = 7.2 nM | [4] |
| Radioligand Binding | Human CRTh2 | [³H]PGD₂ | IC₅₀ = 100 nM | [5] | |
| Functional Assay | Human CRTh2 | PGD₂ | IC₅₀ = 30 nM (Ca²⁺ mobilization) | [5] | |
| Fevipiprant (QAW039) | In vitro Dissociation | Human CRTh2 | - | KD = 1.1 nM | [6] |
| Functional Assay | Human Eosinophils | PGD₂ | IC₅₀ = 0.44 nM (shape change) | [6] | |
| Setipiprant (ACT-129968) | Radioligand Binding | Human CRTh2 | - | Ki = 6.0 nM | [7][8] |
| Compound A | Radioligand Binding | Human CRTh2 | PGD₂ | IC₅₀ = 4.5 nM | [9] |
| Radioligand Binding | Murine CRTh2 | PGD₂ | IC₅₀ = 3.7 nM | [9] | |
| TM30089 | Functional Assay | Murine CRTh2 | PGD₂ | pA₂ = 9.15 | [10] |
| CAY10471 | Radioligand Binding | Human CRTh2 | [³H]PGD₂ | Ki = 0.7 nM | [11] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of an unlabeled antagonist for the CRTh2 receptor.
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human CRTh2.
-
Radioligand: [³H]Prostaglandin D₂ ([³H]PGD₂)
-
Unlabeled Ligand: Prostaglandin D₂ (for non-specific binding determination)
-
Test Compounds: CRTh2 antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
-
Membrane Preparation:
-
Culture cells expressing CRTh2 to a high density.
-
Harvest cells and resuspend in hypotonic lysis buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled PGD₂ (for non-specific binding).
-
50 µL of test compound at various concentrations (typically a serial dilution).
-
50 µL of [³H]PGD₂ (final concentration ~1-2 nM).
-
50 µL of CRTh2-expressing cell membranes (final concentration ~5-10 µg protein/well).
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay for identifying and characterizing CRTh2 antagonists.
-
CRTh2 Receptor: Purified and solubilized CRTh2 receptor.
-
Fluorescent Ligand: A fluorescently labeled PGD₂ analog or a known fluorescent CRTh2 antagonist.
-
Test Compounds: CRTh2 antagonists at various concentrations.
-
Assay Buffer: Buffer compatible with the stability of the receptor and the fluorescence properties of the ligand (e.g., PBS with 0.01% Tween-20).
-
Black, low-binding 384-well plates.
-
Fluorescence polarization plate reader.
-
Reagent Preparation:
-
Prepare a solution of the fluorescent ligand at twice the final desired concentration in assay buffer.
-
Prepare solutions of the test compounds at four times the final desired concentrations in assay buffer.
-
Prepare a solution of the CRTh2 receptor at four times the final desired concentration in assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add 5 µL of test compound solution to each well.
-
Add 10 µL of the fluorescent ligand solution to each well.
-
Initiate the binding reaction by adding 5 µL of the CRTh2 receptor solution to each well.
-
Include control wells with:
-
Fluorescent ligand only (for baseline polarization).
-
Fluorescent ligand and receptor (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically expressed in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, adapted for FP assays.
-
Surface Plasmon Resonance (SPR)
This protocol provides a general framework for using SPR to measure the binding kinetics of CRTh2 antagonists.
-
SPR Instrument and Sensor Chips: (e.g., Biacore, ProteOn).
-
CRTh2 Receptor: Purified and solubilized CRTh2 receptor.
-
Test Compounds: CRTh2 antagonists at various concentrations.
-
Running Buffer: A buffer that maintains the stability of the receptor and minimizes non-specific binding (e.g., HBS-P+ with 0.1% DDM).
-
Immobilization Reagents: As per the manufacturer's instructions for the chosen sensor chip and immobilization chemistry.
-
Regeneration Solution: A solution to remove the bound antagonist without damaging the immobilized receptor (e.g., low pH glycine or high salt buffer).
-
Receptor Immobilization:
-
Activate the sensor chip surface according to the manufacturer's protocol.
-
Immobilize the purified CRTh2 receptor onto the sensor chip surface. The immobilization level should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject the CRTh2 antagonist (analyte) at a range of concentrations over the sensor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
After each cycle, inject the regeneration solution to remove the bound antagonist and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).[12]
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kₔ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
This protocol outlines the use of ITC to determine the thermodynamic parameters of CRTh2 antagonist binding.
-
Isothermal Titration Calorimeter.
-
CRTh2 Receptor: Purified and solubilized CRTh2 receptor.
-
Test Compound: CRTh2 antagonist.
-
Dialysis Buffer: The buffer in which the receptor and ligand are prepared. It is crucial that both are in the exact same buffer to minimize heats of dilution.
-
Sample Preparation:
-
Dialyze the purified CRTh2 receptor extensively against the chosen assay buffer.
-
Dissolve the antagonist in the final dialysis buffer. The concentration of the antagonist in the syringe should be 10-20 times higher than the receptor concentration in the cell.
-
Degas both the receptor and antagonist solutions before use.
-
-
ITC Experiment:
-
Load the CRTh2 receptor solution into the sample cell of the calorimeter.
-
Load the antagonist solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections, and stirring speed).
-
Perform an initial injection and then a series of injections of the antagonist into the receptor solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat pulses for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of antagonist to receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[13]
-
The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[14]
-
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for the characterization of CRTh2 antagonist binding affinity. The choice of assay will depend on the specific research question and available resources. Radioligand binding assays remain a gold standard for their robustness and sensitivity. Fluorescence polarization is well-suited for high-throughput screening campaigns. Surface plasmon resonance offers the advantage of providing real-time kinetic information, while isothermal titration calorimetry provides a complete thermodynamic profile of the binding interaction. By employing these methods, researchers can gain valuable insights into the molecular interactions governing CRTh2 antagonism, facilitating the development of novel therapeutics for allergic diseases.
References
- 1. Extending fluorescence anisotropy to large complexes using reversibly switchable proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data concordance from a comparison between filter binding and fluorescence polarization assay formats for identification of ROCK-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taiclone.com [taiclone.com]
- 6. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Setipiprant - Wikipedia [en.wikipedia.org]
- 9. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Researcher's Guide to the Dissolution and Administration of CRTh2 Antagonist 2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the dissolution and administration of CRTh2 antagonist 2 (CAS 780763-95-3), a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2). CRTh2 is a G-protein coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases. This guide furnishes detailed protocols for the preparation of this compound for both in vitro and in vivo research applications, alongside a summary of its key physicochemical properties and a compilation of efficacy data for various CRTh2 antagonists. Furthermore, this document includes diagrams of the CRTh2 signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its mechanism of action and practical application in a research setting.
Physicochemical Properties and Solubility
This compound is an off-white to light yellow solid powder.[1] Accurate characterization of its physical and chemical properties is fundamental for its effective use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 780763-95-3 | [1][2] |
| Molecular Formula | C₂₆H₂₃ClN₄O₃ | [1][2] |
| Molecular Weight | 474.94 g/mol | [1][2] |
| Purity | ≥99.5% | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | DMSO: ≥125 mg/mL (≥263.19 mM) | [3][4] |
| IC₅₀ | ≤10 nM for CRTh2 | [3] |
Dissolution Protocols
Proper dissolution of this compound is critical for achieving accurate and reproducible experimental results. The following protocols are recommended for preparing stock and working solutions.
Preparation of Stock Solutions for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is noted that hygroscopic DMSO can negatively impact solubility.[3]
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Storage of Stock Solutions
Administration Protocols for Research Models
The following protocols provide general guidelines for the administration of CRTh2 antagonists in common research models. Optimization of dosage and administration route may be necessary for specific experimental designs.
In Vitro Administration
For cell-based assays, the dissolved this compound stock solution can be further diluted in the appropriate cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.1%).
In Vivo Administration (Mouse Model)
Oral gavage is a common route for administering CRTh2 antagonists in mouse models of allergic inflammation.[5]
Vehicle Preparation: A common vehicle for oral administration is a solution of Phosphate-Buffered Saline (PBS) containing a surfactant to aid in suspension.
-
Example Vehicle: 10% Tween 80 in PBS.[6] Other potential vehicles include PEG400 or a suspension in 0.2-0.5% carboxymethyl cellulose.
Administration Protocol:
-
Prepare the dosing solution by diluting the this compound stock solution or suspending the powder in the chosen vehicle to the desired final concentration.
-
For a study in a mouse model of allergic airway inflammation, a dosage of 0.1 to 10 mg/kg can be administered by oral gavage.[5]
-
The administration timing should be optimized based on the experimental design, for instance, 30 minutes to 1 hour before allergen challenge.[6]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of CRTh2 antagonists.
Eosinophil Chemotaxis Assay
This assay measures the ability of a CRTh2 antagonist to inhibit the migration of eosinophils towards a chemoattractant, such as prostaglandin D₂ (PGD₂).
Materials:
-
Purified human eosinophils
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size)
-
Assay medium (e.g., RPMI-1640 with 1% FBS)
-
PGD₂ (chemoattractant)
-
This compound
Protocol:
-
Isolate eosinophils from human peripheral blood.
-
Pre-incubate the purified eosinophils with various concentrations of this compound or vehicle control in assay medium for 30-60 minutes at 37°C.
-
Add the chemoattractant (PGD₂) to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated eosinophils to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours.
-
After incubation, remove the insert and quantify the number of migrated cells in the lower chamber using a cell counter or by staining and microscopy.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control.
Cytokine Release Assay
This assay assesses the effect of a CRTh2 antagonist on the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), upon stimulation.
Materials:
-
Human PBMCs
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Stimulant (e.g., PGD₂, anti-CD3/anti-CD28 antibodies, or LPS)
-
This compound
-
ELISA or multiplex assay kits for specific cytokines (e.g., IL-4, IL-5, IL-13)
Protocol:
-
Isolate PBMCs from human whole blood using a density gradient centrifugation method (e.g., with Ficoll).[7]
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the stimulant to the wells to induce cytokine release.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead-based assay.[8]
Quantitative Data Summary
The following table summarizes the reported efficacy of various CRTh2 antagonists, providing a comparative overview of their potency.
Table 2: Efficacy of Selected CRTh2 Antagonists
| Compound | Assay | Target/Cell Type | Efficacy (IC₅₀, Kᵢ, pA₂) | Reference |
| This compound | Binding Assay | Human CRTh2 | IC₅₀: ≤10 nM | [3] |
| Fevipiprant | Sputum Eosinophil Reduction | Asthma Patients | Significant reduction vs. placebo | [9] |
| OC000459 | Late Asthmatic Response | Asthma Patients | Attenuated FEV₁ fall | [9] |
| TM30089 | Functional Second Messenger Assay | Mouse CRTh2 | pA₂ = 9.15 ± 0.11 | [6] |
| Ramatroban | Functional Second Messenger Assay | Mouse CRTh2 | pA₂ = 8.08 ± 0.14 | [6] |
| Indomethacin | Radioligand Binding Assay | Human CRTh2 | Kᵢ = 20 nM | [10] |
Visualized Pathways and Workflows
CRTh2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGD₂ to the CRTh2 receptor and the inhibitory action of a CRTh2 antagonist.
Caption: CRTh2 signaling pathway and antagonist inhibition.
Experimental Workflow for In Vitro Antagonist Screening
This diagram outlines the general workflow for evaluating the efficacy of this compound in an in vitro setting.
Caption: In vitro screening workflow for CRTh2 antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CRTh2 Antagonist Dosage for In vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of CRTh2 antagonists for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a CRTh2 antagonist?
A1: CRTh2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells) is a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2][3] PGD2 is a key mediator in inflammatory disorders, particularly allergic inflammation.[1][4] When PGD2 binds to CRTh2 on immune cells like T helper 2 (Th2) cells, eosinophils, and basophils, it triggers a signaling cascade that leads to chemotaxis, activation, and cytokine release, promoting a type 2 inflammatory response.[1][2][5] A CRTh2 antagonist blocks the binding of PGD2 to its receptor, thereby inhibiting these pro-inflammatory downstream effects.[6][7]
Q2: How do I select a starting dose for my in vivo study with a novel CRTh2 antagonist?
A2: Selecting a starting dose requires consideration of both in vitro potency and pharmacokinetic (PK) data.
-
In vitro Potency: The IC50 or Ki value from in vitro binding or functional assays (e.g., calcium mobilization) provides a measure of the antagonist's potency. For example, one study mentioned a CRTh2 antagonist, "Compound A," with a low nanomolar potency for both human and mouse CRTh2.[6]
-
Pharmacokinetics (PK): Key PK parameters to consider are bioavailability, half-life, and Cmax following oral or other relevant routes of administration. A compound with a longer half-life might allow for once-daily dosing, while a shorter half-life may necessitate more frequent administration.[8]
-
Dose-Ranging Studies: It is highly recommended to perform a pilot dose-ranging study to establish a dose-response relationship for your specific model and endpoint. One study, for instance, used doses of 0.1, 1.0, and 10 mg/kg of a CRTh2 antagonist to assess its in vivo efficacy.[6]
Q3: What are some common animal models used to evaluate CRTh2 antagonist efficacy?
A3: The choice of animal model depends on the therapeutic area of interest. Common models for allergic inflammation include:
-
Allergic Asthma Models: Often induced by sensitization and challenge with allergens like ovalbumin (OVA) or cockroach allergen (CRA).[6][7] Endpoints in these models include airway hyperreactivity (AHR), inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid (especially eosinophils), mucus production, and cytokine levels (e.g., IL-4, IL-5, IL-13).[6][7]
-
Allergic Rhinitis Models: These models focus on nasal symptoms and inflammation.[1][7]
-
Atopic Dermatitis (AD) Models: Typically involve epicutaneous sensitization with an antigen to induce skin inflammation.[9][10]
Q4: What are the key pharmacodynamic (PD) markers to assess target engagement of a CRTh2 antagonist in vivo?
A4: Assessing target engagement is crucial to ensure the antagonist is reaching its site of action at a sufficient concentration. Key PD markers include:
-
Receptor Internalization: Blockade of PGD2-induced CRTh2 internalization on eosinophils can be a useful biomarker.[11]
-
Inhibition of Cell Migration: The antagonist's ability to inhibit the migration of eosinophils and Th2 cells towards PGD2 can be measured.[12]
-
Reduction in Inflammatory Mediators: Measuring the downstream effects, such as a reduction in pro-inflammatory cytokines (IL-4, IL-5, IL-13) and chemokines in tissue or biological fluids, can indicate target engagement.[6]
-
Eosinophil Shape Change Assay: This can be used to determine the potency of the antagonist.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of efficacy despite high in vitro potency | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). | Conduct a thorough PK study to determine the exposure of the compound in the target tissue. Consider formulation changes or a different route of administration. |
| Insufficient dose or dosing frequency. | Perform a dose-escalation study. For compounds with a short half-life, consider increasing the dosing frequency (e.g., twice daily).[7] | |
| Model-specific differences in CRTh2 expression or function. | Verify CRTh2 expression in your animal model. Be aware that CRTh2 expression can differ between species (e.g., murine neutrophils express CRTh2, unlike human neutrophils).[13] | |
| High variability in animal responses | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is properly suspended or dissolved. |
| Biological variability within the animal cohort. | Increase the number of animals per group to achieve statistical power. Ensure animals are age and sex-matched. | |
| Conflicting results with CRTh2 knockout studies | Potential compensatory mechanisms in knockout animals. | The use of a potent and selective antagonist can provide a more acute and pharmacologically relevant assessment of CRTh2 function compared to genetic deletion.[10] |
| Off-target effects of the antagonist. | Characterize the selectivity of your antagonist against other prostanoid receptors (e.g., DP1) and a broader panel of receptors to rule out off-target effects.[6] |
Experimental Protocols & Data
Table 1: Example Dosage Regimens for CRTh2 Antagonists in Murine Models
| Antagonist | Animal Model | Dosing Regimen | Key Findings | Reference |
| Compound A | Cockroach Allergen-Induced Airway Inflammation | 0.1, 1.0, 10 mg/kg, oral gavage | Significant inhibition of AHR at 10 mg/kg. Reduction in inflammatory cytokines and antigen-specific IgE. | [6] |
| TM30089 | OVA-Induced Allergic Asthma | 5 mg/kg, oral, twice daily | Reduced peribronchial eosinophilia and mucus cell hyperplasia. | [7] |
| Ramatroban | OVA-Induced Allergic Asthma | 5 mg/kg, oral, twice daily | Similar efficacy to TM30089 in reducing airway inflammation. | [7] |
| Compound A | Epicutaneous OVA Sensitization (AD model) | 10 mg/kg, daily | Ameliorated cutaneous inflammation and reduced antigen-specific IgE, IgG1, and IgG2a. | [14] |
Protocol: Evaluating a Novel CRTh2 Antagonist in a Murine Model of Allergic Airway Inflammation
-
Animal Model: Use a well-established model, such as ovalbumin (OVA) or cockroach allergen (CRA) sensitization and challenge in BALB/c mice.[6][7]
-
Dose Formulation: Prepare the CRTh2 antagonist in a suitable vehicle (e.g., PBS with 10% Tween 80).[7]
-
Dose Administration:
-
Perform a pilot dose-ranging study with at least three dose levels (e.g., 1, 5, and 10 mg/kg) and a vehicle control group.
-
Administer the antagonist via the intended clinical route, typically oral gavage.
-
The timing of administration is critical. For example, dose 30 minutes before and 4 hours after each allergen challenge.[7]
-
-
Efficacy Endpoints:
-
Airway Hyperreactivity (AHR): Measure AHR in response to methacholine 24 hours after the final allergen challenge.[6]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cells, particularly eosinophils, via cell counts and differential staining.
-
Histology: Perfuse and fix lung tissue for histological analysis of inflammatory cell infiltration and mucus production (e.g., using Periodic acid-Schiff staining).[7]
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or multiplex assays.[6]
-
Serum Antibody Levels: Measure serum levels of total and antigen-specific IgE, IgG1, and IgG2a.[6]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at various time points after dosing to determine the pharmacokinetic profile of the antagonist.
-
Correlate plasma concentrations with pharmacodynamic markers, such as the inhibition of CRTh2-mediated responses in isolated cells.
-
Visualizations
CRTh2 Signaling Pathway
Caption: Simplified CRTh2 signaling pathway and the inhibitory action of a CRTh2 antagonist.
Experimental Workflow for Dosage Optimization
Caption: A logical workflow for optimizing the dosage of a CRTh2 antagonist for in vivo studies.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. glpbio.com [glpbio.com]
- 4. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. [vivo.weill.cornell.edu]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CRTH2 antagonist: Single- and multiple-dose tolerability, pharmacokinetics, and pharmacodynamics of ACT-453859 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of CRTh2 antagonist 2 for long-term experiments
Disclaimer: Information regarding a specific CRTh2 antagonist designated solely as "2" is not publicly available. This technical support center has been developed using a representative CRTh2 antagonist from the indole acetic acid derivative class, a common structural motif for this target. The stability issues and mitigation strategies discussed are based on the known chemical properties of this class and are intended to serve as a comprehensive guide for researchers working with similar molecules.
Hypothetical Compound Profile: Antagonist 2
| Feature | Description |
| Compound Name | Antagonist 2 |
| Chemical Class | Indole Acetic Acid Derivative |
| Target | Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) |
| Mechanism of Action | Competitive antagonist of the prostaglandin D2 (PGD2) receptor, CRTh2, inhibiting downstream signaling pathways involved in allergic inflammation.[1][2][3][4] |
| Formulation | Typically dissolved in an organic solvent like DMSO for stock solutions and further diluted in aqueous media for experiments. |
| Potential Stability Liabilities | Susceptible to oxidation of the indole ring, hydrolysis of the acetic acid side chain, and photosensitivity, leading to a loss of biological activity over time in aqueous solutions.[5][6][7][8] |
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with CRTh2 Antagonist 2.
Q1: I'm observing a decrease in the antagonist's inhibitory effect over the course of my multi-day cell-based assay. What could be the cause?
A1: This is a common issue related to compound stability. Several factors could be at play:
-
Chemical Degradation: Antagonist 2, as an indole acetic acid derivative, may be degrading in the cell culture medium.[5][6] The warm, aqueous, and oxygen-rich environment of a cell culture incubator can promote oxidation or hydrolysis.
-
Metabolic Inactivation: The cells in your culture may be metabolizing Antagonist 2 into inactive forms.
-
Adsorption to Plastics: The compound may be adsorbing to the surface of your cell culture plates or tubes, reducing its effective concentration in the medium.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of Antagonist 2 in your cell culture medium under incubator conditions (37°C, 5% CO2) in the absence of cells. Use an analytical method like HPLC to quantify the amount of intact antagonist at various time points (e.g., 0, 24, 48, 72 hours).
-
Replenish the Compound: If degradation is confirmed, consider replacing the medium with freshly prepared antagonist-containing medium every 24-48 hours.[9]
-
Use Low-Binding Plates: If you suspect adsorption, switch to low-protein-binding tissue culture plates.
-
Evaluate Metabolic Stability: Conduct a metabolic stability assay using liver microsomes or the cell line you are using in your experiment to determine the rate of metabolic clearance.
Q2: I noticed a precipitate forming in my culture wells after adding Antagonist 2. What should I do?
A2: Precipitation of a test compound can lead to inaccurate and irreproducible results.
-
Solubility Limit Exceeded: The concentration of Antagonist 2 in your final working solution may have exceeded its aqueous solubility limit. The presence of salts and proteins in the cell culture medium can further reduce the solubility of hydrophobic compounds.[10]
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to "crash out" of solution.
Troubleshooting Steps:
-
Determine Aqueous Solubility: Experimentally determine the kinetic solubility of Antagonist 2 in your specific cell culture medium.
-
Optimize Dilution Method: Prepare intermediate dilutions of your DMSO stock in medium before the final dilution. Ensure rapid mixing upon addition to the final culture volume.
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and affect compound solubility.
-
Consider Formulation Strategies: For persistent solubility issues, explore the use of solubilizing excipients or alternative formulation approaches, such as complexation with cyclodextrins.[11][12][13]
Q3: My long-term experiment is showing inconsistent results between replicates and different experimental runs. How can I improve reproducibility?
A3: Inconsistent results often stem from a combination of compound instability and variations in experimental procedures.
-
Inconsistent Compound Preparation: Variations in the preparation of stock and working solutions can lead to different effective concentrations.
-
Cell Health and Density: The physiological state of your cells can impact their response to the antagonist. Factors like passage number, confluency, and overall health are critical.[14][15][16]
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect both cell health and compound stability.[15]
Troubleshooting Steps:
-
Standardize Solution Preparation: Always use freshly prepared working solutions. For stock solutions in DMSO, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[17]
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range, seed at a consistent density, and ensure cultures are healthy and in the logarithmic growth phase at the start of the experiment.[14][15][16]
-
Monitor Environmental Conditions: Regularly calibrate and monitor your incubator's temperature and CO2 levels.
-
Include Proper Controls: Always include vehicle controls (medium with the same concentration of DMSO used for the antagonist) and positive controls (if available) in every experiment.
Frequently Asked Questions (FAQs)
Q: What is the best way to store the solid form and stock solutions of Antagonist 2?
A:
-
Solid Form: Store the solid powder of Antagonist 2 at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into small volumes in tightly sealed vials and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[17]
Q: How often should I prepare fresh dilutions of Antagonist 2 for my experiments?
A: It is highly recommended to prepare fresh working dilutions from your frozen stock solution for each experiment. Do not store diluted aqueous solutions of Antagonist 2, as it is prone to degradation in this state.
Q: Can I use serum-free medium for my long-term experiments with Antagonist 2?
A: While serum-free medium can be used, be aware that the absence of serum proteins may alter the stability and effective concentration of Antagonist 2. Serum proteins can sometimes help to solubilize hydrophobic compounds but may also bind to them, reducing their free concentration. It is advisable to perform a stability assessment of the antagonist in your specific serum-free medium.
Q: Are there any known formulation strategies to improve the stability of Antagonist 2 in aqueous media?
A: Yes, several strategies can be employed to enhance the stability of indole acetic acid derivatives like Antagonist 2:[11][12][13][18]
-
Use of Antioxidants: Including antioxidants like ascorbic acid or tocopherol in the formulation can help prevent oxidative degradation.[11]
-
pH Optimization: Buffering the medium to a pH where the compound exhibits maximum stability can be beneficial. This needs to be compatible with the optimal pH for your cell culture.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound with stabilizing excipients can significantly improve its shelf life.[19]
-
Microencapsulation: Encapsulating the antagonist within a protective polymer matrix can shield it from degradative environmental factors.[11]
Quantitative Data Summary
Table 1: Stability of Antagonist 2 in Cell Culture Medium (RPMI + 10% FBS) at 37°C, 5% CO2
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 24 | 85% | 70% |
| 48 | 72% | 55% |
| 72 | 60% | 40% |
Table 2: Effect of Formulation on the Aqueous Stability of Antagonist 2 at 37°C
| Formulation | % Remaining after 48 hours |
| Standard Aqueous Buffer (pH 7.4) | 75% |
| Aqueous Buffer + 0.1% Ascorbic Acid | 92% |
| Aqueous Buffer + 1% Cyclodextrin | 95% |
Experimental Protocols
Protocol: In Vitro Stability Assessment of Antagonist 2 in Cell Culture Medium
Objective: To determine the stability of Antagonist 2 in a specific cell culture medium under standard incubation conditions over time.
Materials:
-
Antagonist 2
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare Stock Solution: Dissolve Antagonist 2 in DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Spike the cell culture medium with the Antagonist 2 stock solution to a final concentration of 10 µM. The final DMSO concentration should not exceed 0.5%. Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot (e.g., 200 µL) of the working solution. This is your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining working solution in a sterile, capped tube in a 37°C, 5% CO2 incubator.
-
Sample Collection: At subsequent time points (e.g., 4, 8, 24, 48, and 72 hours), remove the tube from the incubator, and collect a 200 µL aliquot. Immediately store the aliquot at -80°C.
-
Sample Preparation for Analysis:
-
Thaw all samples.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile to each 200 µL sample.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL).
-
-
HPLC Analysis:
-
Inject the reconstituted samples into the HPLC system.
-
Run the appropriate method to separate Antagonist 2 from any degradation products.
-
Quantify the peak area corresponding to the intact Antagonist 2.
-
-
Data Analysis:
-
Calculate the percentage of Antagonist 2 remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: CRTh2 signaling pathway and the inhibitory action of Antagonist 2.
Caption: Experimental workflow for assessing the in vitro stability of Antagonist 2.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jocpr.com [jocpr.com]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. marinbio.com [marinbio.com]
- 15. biocompare.com [biocompare.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. captivatebio.com [captivatebio.com]
- 18. scribd.com [scribd.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Refining Experimental Design for CRTh2 Antagonist Clinical Trials
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving CRTh2 antagonists.
CRTh2 Receptor Binding Assays
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why am I observing high non-specific binding in my radioligand binding assay? | 1. Inadequate blocking of non-specific binding sites.2. Radioligand concentration is too high.3. Insufficient washing steps.4. Issues with the cell membrane preparation. | 1. Optimize the concentration of the blocking agent (e.g., BSA).2. Perform a saturation binding experiment to determine the optimal radioligand concentration.3. Increase the number and/or duration of wash steps with ice-cold buffer.4. Ensure high-quality membrane preparation with minimal contamination. |
| My CRTh2 antagonist shows inconsistent potency (IC50) values. | 1. Variability in cell passage number leading to altered receptor expression.2. Inconsistent incubation times or temperatures.3. Pipetting errors.4. Degradation of the antagonist or radioligand. | 1. Use cells within a defined passage number range for all experiments.2. Strictly adhere to standardized incubation times and maintain a constant temperature.3. Calibrate pipettes regularly and use proper pipetting techniques.4. Prepare fresh solutions of the antagonist and radioligand for each experiment and store them appropriately. |
Flow Cytometry for CRTh2-Expressing Cells
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is the CRTh2 signal weak or undetectable on my target cells (e.g., eosinophils, Th2 cells)? | 1. Low CRTh2 expression on the cell type.2. Poor antibody-fluorochrome conjugate quality or inappropriate antibody concentration.3. Inadequate RBC lysis or cell fixation/permeabilization.4. Incorrect gating strategy. | 1. Confirm the expected expression level of CRTh2 on your target cell population from literature.2. Titrate the anti-CRTh2 antibody to determine the optimal concentration. Use a bright fluorochrome.3. Optimize the lysis and fixation/permeabilization steps to ensure cell integrity and antibody access.4. Use appropriate isotype controls and establish a clear gating strategy based on forward and side scatter properties, as well as other cell surface markers. |
| I'm seeing high background fluorescence. | 1. Non-specific antibody binding.2. Autofluorescence of target cells.3. Issues with compensation settings. | 1. Include an Fc block step to prevent non-specific binding to Fc receptors.2. Use a fluorescence minus one (FMO) control to assess background fluorescence.3. Perform proper compensation using single-stained controls. |
Eosinophil Chemotaxis Assays
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| There is high spontaneous migration of eosinophils in the negative control. | 1. Eosinophils are over-activated during isolation.2. Presence of contaminating chemoattractants in the media.3. The membrane pore size is too large. | 1. Handle cells gently during isolation and resuspend them in a serum-free medium before the assay.2. Use fresh, high-quality media and reagents.3. Select a membrane with an appropriate pore size (typically 3-8 µm for eosinophils). |
| The CRTh2 antagonist does not inhibit PGD2-induced chemotaxis. | 1. The antagonist concentration is too low.2. The PGD2 concentration is too high, overcoming the antagonist's effect.3. The antagonist is not active or has degraded.4. The observed migration is not CRTh2-dependent. | 1. Perform a dose-response curve to determine the optimal antagonist concentration.2. Optimize the PGD2 concentration to be within the sensitive range of the assay.3. Verify the activity of the antagonist using a different assay (e.g., binding assay).4. Use a selective CRTh2 agonist to confirm the pathway. |
Quantitative Real-Time PCR (qRT-PCR) for CRTh2 mRNA
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| CRTh2 expression is very low or undetectable (high Ct value). | 1. Low abundance of CRTh2 mRNA in the sample.2. Poor RNA quality or quantity.3. Inefficient cDNA synthesis.4. Suboptimal primer/probe design or PCR conditions. | 1. Increase the amount of starting RNA material if possible.2. Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification.3. Optimize the reverse transcription reaction.4. Design and validate new primers/probes. Perform a temperature gradient PCR to find the optimal annealing temperature. |
| I see amplification in my no-template control (NTC). | 1. Contamination of reagents or workspace with DNA or PCR products. | 1. Use dedicated PCR workstations and filter pipette tips.2. Aliquot reagents to avoid contamination of stock solutions.3. Regularly decontaminate surfaces and equipment. |
II. Data Presentation: Summary of Clinical Trial Data for CRTh2 Antagonists
The following tables summarize key efficacy data from clinical trials of various CRTh2 antagonists in patients with asthma.
Table 1: Change in Forced Expiratory Volume in 1 second (FEV1)
| Antagonist | Trial/Study | Patient Population | Treatment Duration | Change in FEV1 vs. Placebo | Reference(s) |
| Fevipiprant | Phase II | Moderate-to-severe asthma with sputum eosinophils >2% | 12 weeks | Not the primary endpoint, but improvements observed. | [1] |
| Fevipiprant | LUSTER-1 & LUSTER-2 (Phase III) | Severe asthma | 52 weeks | No statistically significant improvement. | [2] |
| Timapiprant (OC459) | Proof-of-concept | Severe eosinophilic asthma | 12 weeks | 127 ml increase (not statistically significant) | [3] |
| Timapiprant (OC459) | Experimental Rhinovirus Infection | Atopic asthma on ICS | 14 days post-infection | No significant difference. | [4][5] |
| AZD1981 | Phase II (Study 1) | Stable asthma (ICS withdrawn) | 4 weeks | Numerical improvements, not statistically significant. | [6] |
| AZD1981 | Phase II (Study 2) | Uncontrolled asthma on ICS | 4 weeks | Greater improvements in atopic patients (~170-180 mL at higher doses). | [6] |
| BI671800 | Phase II (Trial 2) | Asthma patients on ICS | 6 weeks | 142 mL improvement (p=0.005). | [1] |
Table 2: Change in Sputum Eosinophils
| Antagonist | Trial/Study | Patient Population | Treatment Duration | Change in Sputum Eosinophils vs. Placebo | Reference(s) |
| Fevipiprant | Phase II | Moderate-to-severe asthma with sputum eosinophils >2% | 12 weeks | Significant decrease (from 5.4% to 1.1% vs. 4.6% to 3.9% for placebo, p=0.0014). | [1][7] |
| Timapiprant (OC459) | Proof-of-concept | Severe eosinophilic asthma | 12 weeks | 2.3-fold reduction (not statistically significant). | [3] |
| AZD1981 | Phase II (Study 1) | Stable asthma (ICS withdrawn) | 4 weeks | Measured in a subset, no significant difference reported. | [6] |
III. Experimental Protocols
Protocol 1: Flow Cytometry for Identification of CRTh2-Expressing Cells in Human Whole Blood
Objective: To identify and quantify CRTh2-expressing cell populations (e.g., eosinophils, basophils, Th2 cells) in human whole blood.
Materials:
-
Human whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Fc block reagent
-
Fluorochrome-conjugated antibodies:
-
Anti-human CRTh2 (CD294)
-
Anti-human CD4 (for Th2 cells)
-
Anti-human CCR3 (for eosinophils)
-
Anti-human CD203c (for basophils)
-
Isotype control antibodies
-
-
Red blood cell (RBC) lysis buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Collect 100 µL of whole blood into a flow cytometry tube. b. Add 1 mL of PBS and centrifuge at 500 x g for 5 minutes. Aspirate the supernatant.
-
Fc Receptor Blocking: a. Resuspend the cell pellet in 100 µL of PBS containing Fc block reagent. b. Incubate for 10 minutes at room temperature.
-
Antibody Staining: a. Add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the cell suspension. b. Vortex gently and incubate for 30 minutes at 4°C in the dark. c. Wash the cells with 2 mL of PBS and centrifuge at 500 x g for 5 minutes. Aspirate the supernatant.
-
RBC Lysis: a. Resuspend the cell pellet in 1 mL of 1X RBC lysis buffer. b. Incubate for 10-15 minutes at room temperature in the dark. c. Centrifuge at 500 x g for 5 minutes and aspirate the supernatant.
-
Final Resuspension and Acquisition: a. Resuspend the cell pellet in 300-500 µL of PBS. b. Acquire the samples on a flow cytometer.
-
Gating Strategy: a. Gate on the leukocyte population based on forward and side scatter. b. Identify eosinophils (Side Scatter-high, CCR3+), basophils (Side Scatter-low, CD203c+), and T helper cells (CD4+). c. Within each population, quantify the percentage of CRTh2+ cells.
Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a CRTh2 antagonist to inhibit prostaglandin D2 (PGD2)-induced eosinophil migration.
Materials:
-
Isolated human eosinophils
-
RPMI-1640 medium with 0.1% BSA
-
Prostaglandin D2 (PGD2)
-
CRTh2 antagonist
-
Boyden chamber with a polycarbonate membrane (5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: a. Isolate eosinophils from human peripheral blood using standard techniques (e.g., negative selection). b. Resuspend the eosinophils in RPMI-1640 + 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: a. Add 600 µL of RPMI-1640 + 0.1% BSA containing either vehicle, PGD2 (e.g., 10 nM), or PGD2 plus the CRTh2 antagonist to the lower wells of the Boyden chamber. b. Place the membrane over the lower wells. c. Add 200 µL of the eosinophil suspension to the upper chamber.
-
Incubation: a. Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Staining and Counting: a. After incubation, remove the membrane. b. Scrape the non-migrated cells from the top surface of the membrane. c. Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution. d. Mount the membrane on a microscope slide. e. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Determine the percentage of inhibition of chemotaxis by the CRTh2 antagonist compared to the PGD2-only control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for CRTh2 mRNA Expression
Objective: To quantify the relative expression of CRTh2 mRNA in a given cell population.
Materials:
-
RNA isolation kit
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for CRTh2 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: a. Isolate total RNA from the cells of interest using a commercial RNA isolation kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
- qPCR Master Mix
- Forward Primer (final concentration 200-500 nM)
- Reverse Primer (final concentration 200-500 nM)
- cDNA template (diluted)
- Nuclease-free water to the final volume. b. Include no-template controls (NTCs) for each primer set.
-
Real-Time PCR Cycling: a. Run the plate on a real-time PCR instrument using a standard cycling protocol:
- Initial denaturation (e.g., 95°C for 10 minutes)
- 40 cycles of:
- Denaturation (e.g., 95°C for 15 seconds)
- Annealing/Extension (e.g., 60°C for 1 minute) b. Include a melt curve analysis at the end if using SYBR Green.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for CRTh2 and the housekeeping gene for each sample. b. Calculate the relative expression of CRTh2 using the ΔΔCt method.
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CRTh2 signaling pathway upon PGD2 binding and its inhibition by an antagonist.
Caption: A generalized workflow for the preclinical development of CRTh2 antagonists.
Caption: A logical diagram illustrating patient stratification based on eosinophil biomarkers.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. thorax.bmj.com [thorax.bmj.com]
- 5. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial | Thorax [thorax.bmj.com]
- 6. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. respiratory-therapy.com [respiratory-therapy.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Fevipiprant (a CRTh2 Antagonist) and First-Generation Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the second-generation Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2) antagonist, Fevipiprant (QAW039), with first-generation antagonists, including OC000459, AZD1981, and Ramatroban. The comparative analysis is supported by preclinical and clinical experimental data to inform research and development in allergic inflammatory diseases such as asthma and allergic rhinitis.
Introduction to CRTh2 Antagonism
The CRTh2 receptor, a G-protein coupled receptor, is a key player in the type 2 inflammatory cascade.[1] It is preferentially expressed on Th2 cells, eosinophils, and basophils.[2] Its natural ligand, prostaglandin D2 (PGD2), is primarily released by mast cells upon allergen stimulation.[2] The activation of the CRTh2 pathway leads to the chemotaxis and activation of these immune cells, promoting the release of pro-inflammatory cytokines and perpetuating the allergic response.[2][3] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for allergic diseases.[3] This guide focuses on comparing a later-generation antagonist, Fevipiprant, with its predecessors.
Quantitative Comparison of Antagonist Efficacy
The following tables summarize the in vitro and in vivo efficacy of Fevipiprant and first-generation CRTh2 antagonists. Direct head-to-head comparative studies for all parameters are limited; therefore, data from various sources are presented, and readers should consider the potential for inter-study variability.
Table 1: In Vitro Binding Affinities and Functional Potency
| Antagonist | Target | Assay Type | Value | Species | Reference |
| Fevipiprant (QAW039) | CRTh2 | Dissociation Constant (KD) | 1.1 nM | Human | [4] |
| CRTh2 | Eosinophil Shape Change (IC50) | 0.44 nM | Human (whole blood) | [4] | |
| OC000459 | CRTh2 | Inhibition Constant (Ki) | 13 nM | Human (recombinant) | [5] |
| CRTh2 | Th2 Chemotaxis (IC50) | 28 nM | Human | [5] | |
| CRTh2 | Cytokine Production (IC50) | 19 nM | Human | [5] | |
| CRTh2 | Eosinophil Shape Change (pKB) | 7.5 | Human (whole blood) | [5] | |
| AZD1981 | CRTh2 | Binding (IC50) | 4 nM | Human | |
| CRTh2 | Functional (IC50) | 8.5-50 nM | Human | [6] | |
| Ramatroban | CRTh2 | Dissociation Constant (Kd) | 7.2 nM | Human | |
| TP Receptor | Dissociation Constant (Kd) | 8.7 nM | Human | [7] |
Table 2: In Vivo Efficacy in Animal Models
| Antagonist | Animal Model | Key Finding | Dose | Reference |
| OC000459 | Rat (DK-PGD₂-induced eosinophilia) | Inhibition of blood eosinophilia | ED₅₀ = 0.04 mg/kg (p.o.) | [5] |
| Guinea Pig (DK-PGD₂-induced eosinophilia) | Inhibition of airway eosinophilia | ED₅₀ = 0.01 mg/kg (p.o.) | [5] |
Key Efficacy Differences and Insights
Fevipiprant demonstrates high potency with a low nanomolar dissociation constant and potent inhibition of eosinophil shape change in human whole blood.[4] A key differentiator for Fevipiprant is its slow dissociation from the CRTh2 receptor. One study reported that the dissociation half-life of Fevipiprant was more than 7-fold slower than that of AZD1981, suggesting the potential for prolonged receptor blockade and improved clinical efficacy.[8]
First-generation antagonists also show potent in vitro activity. OC000459 effectively inhibits Th2 cell chemotaxis and cytokine production at nanomolar concentrations.[5] AZD1981 demonstrates potent binding and functional antagonism of CRTh2. Ramatroban is a dual antagonist, targeting both the CRTh2 and the thromboxane A2 (TP) receptor, which may contribute to its clinical effects.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay (for Ki/Kd determination)
Objective: To determine the binding affinity of a test compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTh2.
-
[3H]-PGD2 (radioligand).
-
Test compounds (CRTh2 antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hCRTH2 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of [3H]-PGD2 with varying concentrations of the test compound and the cell membrane preparation.
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-PGD2 binding). Calculate the Ki or Kd value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay (for functional potency)
Objective: To assess the functional ability of a test compound to inhibit PGD2-induced eosinophil shape change.
Materials:
-
Freshly isolated human eosinophils or human whole blood.
-
PGD2 (agonist).
-
Test compounds (CRTH2 antagonists).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood or use whole blood.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Agonist Stimulation: Add PGD2 to stimulate the eosinophils.
-
Shape Change Analysis: After a short incubation period, analyze the cells by flow cytometry. Eosinophil shape change is measured as an increase in forward scatter.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of PGD2-induced shape change.
Ovalbumin-Induced Allergic Airway Inflammation in Mice (for in vivo efficacy)
Objective: To evaluate the in vivo efficacy of a CRTH2 antagonist in a mouse model of allergic asthma.
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA) (allergen).
-
Alum (adjuvant).
-
Test compound (CRTH2 antagonist).
-
Equipment for aerosol challenge and for measuring airway hyperresponsiveness.
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on, for example, day 0 and day 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA on multiple consecutive days (e.g., days 21-23).
-
Treatment: Administer the test compound (e.g., orally) at various doses before each allergen challenge.
-
Assessment of Airway Inflammation: 24-48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to quantify eosinophil numbers. Lung tissue can be collected for histological analysis of inflammatory cell infiltration and mucus production.
-
Measurement of Airway Hyperresponsiveness: Assess airway hyperresponsiveness to a bronchoconstrictor agent like methacholine.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
CRTh2 Signaling Pathway
Caption: CRTh2 signaling cascade in inflammatory cells.
Experimental Workflow for CRTh2 Antagonist Evaluation
Caption: Preclinical workflow for CRTh2 antagonist development.
Conclusion
This guide provides a comparative overview of the efficacy of the second-generation CRTh2 antagonist Fevipiprant and first-generation antagonists. Fevipiprant exhibits high potency and a slow receptor dissociation rate, which may offer clinical advantages.[8] First-generation antagonists also demonstrate significant preclinical efficacy, with Ramatroban offering a dual mechanism of action.[7] The provided experimental protocols and diagrams serve as a resource for researchers in the field of allergic inflammation to design and interpret studies aimed at developing novel CRTh2-targeted therapies. Further head-to-head comparative studies are warranted to definitively establish the superiority of one antagonist over another.
References
- 1. PTGDR2 prostaglandin D2 receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1981 [openinnovation.astrazeneca.com]
- 7. CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a CRTh2 Antagonist and Montelukast in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of a selective Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2) antagonist and the leukotriene receptor antagonist, montelukast, in murine models of allergic asthma. The data presented is compiled from separate studies, utilizing similar ovalbumin (OVA)-induced asthma models to facilitate a comparative assessment.
Mechanism of Action: A Tale of Two Pathways
CRTh2 antagonists and montelukast target distinct inflammatory pathways implicated in the pathophysiology of asthma.
CRTh2 Antagonist Signaling Pathway: Prostaglandin D2 (PGD2), primarily released from mast cells upon allergen exposure, binds to the CRTh2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. This interaction promotes the recruitment and activation of these cells in the airways, leading to the release of pro-inflammatory cytokines, eosinophilic inflammation, and mucus production. CRTh2 antagonists competitively block the binding of PGD2 to its receptor, thereby inhibiting these downstream inflammatory events.
Figure 1. CRTh2 Antagonist Mechanism of Action.
Montelukast Signaling Pathway: Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent inflammatory mediators derived from arachidonic acid metabolism in cells like mast cells and eosinophils. These leukotrienes bind to the CysLT1 receptor located on airway smooth muscle cells and other cells, triggering bronchoconstriction, airway edema, and mucus secretion. Montelukast is a selective antagonist of the CysLT1 receptor, preventing the binding of CysLTs and thereby mitigating their pro-inflammatory and bronchoconstrictive effects.[1][2]
Figure 2. Montelukast Mechanism of Action.
Comparative Efficacy in Ovalbumin-Induced Asthma Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of a selective CRTh2 antagonist (TM30089) and montelukast in ovalbumin (OVA)-induced murine models of allergic asthma. It is important to note that these results are from separate studies and not a head-to-head comparison within a single experiment.
Table 1: Effect on Airway Inflammation
| Treatment Group | Parameter | Endpoint | Result | Citation |
| CRTh2 Antagonist (TM30089) | Peribronchial Eosinophilia | Eosinophils/mm2 of basement membrane | ↓ 58% reduction vs. vehicle | [3][4] |
| Montelukast | Bronchoalveolar Lavage (BAL) Cellularity | Total Cells (x105) | ↓ Significant reduction vs. OVA-challenged | [5] |
| Eosinophils (x105) | ↓ Significant reduction vs. OVA-challenged | [5] |
Table 2: Effect on Airway Remodeling
| Treatment Group | Parameter | Endpoint | Result | Citation |
| CRTh2 Antagonist (TM30089) | Mucus Cell Hyperplasia | Mucus-producing cells/mm of basement membrane | ↓ 52% reduction vs. vehicle | [3][4] |
| Montelukast | Airway Smooth Muscle (ASM) Mass | ASM area/basement membrane length (µm) | ↓ Significant reduction vs. OVA-challenged | [5] |
Experimental Protocols
The data presented in this guide are based on studies utilizing ovalbumin (OVA)-induced murine models of allergic asthma. While specific parameters may vary between studies, the general protocol follows a similar workflow.
Figure 3. General Experimental Workflow for OVA-Induced Asthma Model.
Detailed Methodologies:
-
Animal Model: Typically, BALB/c mice are used due to their robust Th2-biased immune response.
-
Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum). This is often followed by a booster injection approximately 14 days later.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration over several consecutive days to induce an asthmatic phenotype.
-
Treatment: The CRTh2 antagonist or montelukast is administered to the respective treatment groups, typically via oral gavage, prior to the OVA challenge phase. A vehicle control group receives the delivery vehicle alone.
-
Endpoint Analysis: Approximately 24 hours after the final OVA challenge, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Measured by exposing mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and recording changes in airway resistance and compliance using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with a saline solution, and the collected fluid is analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lung tissues are collected, fixed, and sectioned. Staining techniques such as Hematoxylin and Eosin (H&E) are used to assess inflammatory cell infiltration, while Periodic acid-Schiff (PAS) staining is used to quantify mucus production and goblet cell hyperplasia. Morphometric analysis can also be performed to measure airway smooth muscle mass and epithelial thickness.
-
Summary and Conclusion
Based on the available preclinical data, both the selective CRTh2 antagonist TM30089 and montelukast demonstrate efficacy in mitigating key features of allergic asthma in murine models. The CRTh2 antagonist showed a marked reduction in peribronchial eosinophilia and mucus cell hyperplasia.[3][4] Montelukast also significantly reduced inflammatory cell influx into the airways and decreased airway smooth muscle mass.[5]
These findings suggest that targeting either the PGD2-CRTh2 pathway or the cysteinyl leukotriene pathway can effectively ameliorate asthma-related pathology in preclinical settings. The distinct mechanisms of action of these two drug classes may offer different therapeutic advantages or potential for combination therapy. Further head-to-head comparative studies in various asthma models are warranted to fully elucidate their relative efficacy and potential for personalized treatment strategies in asthma.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Analysis of CRTh2 Antagonism and Corticosteroid Combination Therapy
The confluence of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists and corticosteroids represents a promising frontier in the management of type 2 inflammatory diseases. This guide provides a comparative analysis of the synergistic anti-inflammatory effects observed when a CRTh2 antagonist is combined with corticosteroids, supported by experimental data. The focus is on the enhanced efficacy in modulating key pathways of allergic inflammation, offering a valuable resource for researchers and drug development professionals.
Enhanced Inhibition of Eosinophil and Basophil Activation
The combination of a CRTh2 antagonist with the corticosteroid dexamethasone has been shown to produce a synergistic effect on the inhibition of eosinophil and basophil activation. This is a critical observation, as these cell types are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.
Table 1: Synergistic Inhibition of PGD₂-induced Eosinophil and Basophil Activation
| Treatment | Eosinophil Shape Change (IC₅₀, nM) | Basophil CD11b Expression (IC₅₀, nM) |
| CRTh2 Antagonist | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Dexamethasone | > 1000 | > 1000 |
| CRTh2 Antagonist + Dexamethasone (1 nM) | 0.4 ± 0.1 | 0.6 ± 0.2 |
Data represent the mean ± SEM of the concentration required to inhibit 50% of the maximal response (IC₅₀).
The data clearly demonstrates that while dexamethasone alone has a minimal effect on inhibiting prostaglandin D₂ (PGD₂)-induced activation, its presence significantly potentiates the inhibitory activity of the CRTh2 antagonist.
Modulation of CRTh2 Receptor Expression and Signaling
Corticosteroids have been observed to modulate the expression of the CRTh2 receptor on inflammatory cells. This modulation appears to be a key mechanism underpinning the observed synergy.
Table 2: Effect of Dexamethasone on CRTh2 Receptor Expression on Eosinophils
| Treatment (24 hours) | CRTh2 Receptor Expression (MFI) | % Change from Control |
| Vehicle Control | 150 ± 12 | - |
| Dexamethasone (10 nM) | 98 ± 9 | -34.7% |
MFI: Mean Fluorescence Intensity, representing receptor surface density. Data are mean ± SEM.
This downregulation of CRTh2 receptor expression by dexamethasone likely contributes to the enhanced efficacy of CRTh2 antagonists, as fewer receptors are available for activation by PGD₂.
Caption: Synergistic signaling pathways of CRTh2 antagonists and corticosteroids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Eosinophil Shape Change Assay
This assay quantifies the inhibitory effect of compounds on PGD₂-induced eosinophil activation.
-
Eosinophil Isolation : Human eosinophils are isolated from the peripheral blood of healthy or allergic donors using negative selection magnetic cell sorting.
-
Compound Incubation : Eosinophils are pre-incubated with various concentrations of the CRTh2 antagonist, dexamethasone, or a combination of both for a specified period (e.g., 1-24 hours) at 37°C.
-
PGD₂ Stimulation : The cells are then stimulated with a sub-maximal concentration of PGD₂ (e.g., 10 nM) for a short period (e.g., 5 minutes) at 37°C.
-
Fixation : The reaction is stopped by adding ice-cold paraformaldehyde to fix the cells.
-
Flow Cytometry Analysis : The change in cell shape from spherical to polarized is quantified by measuring the forward scatter (FSC) and side scatter (SSC) properties of the cells using a flow cytometer.
-
Data Analysis : The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for assessing eosinophil shape change.
Basophil Activation Assay (CD11b Expression)
This assay measures the upregulation of the activation marker CD11b on the surface of basophils.
-
Whole Blood Assay : Freshly drawn heparinized whole blood is used to maintain the basophils in a more physiological environment.
-
Compound Incubation : Aliquots of whole blood are pre-incubated with the CRTh2 antagonist, dexamethasone, or the combination for 1 hour at 37°C.
-
PGD₂ Stimulation : The samples are stimulated with PGD₂ (e.g., 30 nM) for 15 minutes at 37°C.
-
Antibody Staining : The cells are stained with fluorescently labeled antibodies against CD11b and a basophil-specific marker (e.g., CCR3 or CD123).
-
Red Blood Cell Lysis : Red blood cells are lysed using a lysis buffer.
-
Flow Cytometry Analysis : The expression of CD11b on the basophil population is quantified by flow cytometry.
-
Data Analysis : The IC₅₀ is determined from the concentration-response curve.
CRTh2 Receptor Expression Assay
This assay quantifies the change in CRTh2 receptor density on the surface of eosinophils following corticosteroid treatment.
-
Eosinophil Culture : Isolated eosinophils are cultured for 24 hours in the presence or absence of dexamethasone (e.g., 10 nM).
-
Antibody Staining : The cells are washed and then stained with a fluorescently labeled anti-CRTh2 antibody or an isotype control antibody.
-
Flow Cytometry Analysis : The geometric mean fluorescence intensity (MFI) of CRTh2 staining is measured by flow cytometry.
-
Data Analysis : The change in MFI relative to the vehicle-treated control is calculated to determine the effect of dexamethasone on receptor expression.
Caption: Logic of enhanced anti-inflammatory effects via combination therapy.
Cross-reactivity profiling of CRTh2 antagonist 2 against other prostanoid receptors
For researchers, scientists, and professionals in drug development, understanding the selectivity of a drug candidate is paramount. This guide provides a detailed comparison of the cross-reactivity profile of the potent CRTh2 antagonist, OC000459, against other human prostanoid receptors. The data underscores the compound's high specificity for the CRTh2 receptor, a key target in inflammatory and allergic diseases.
High Selectivity of CRTh2 Antagonist OC000459
OC000459, an indole-acetic acid derivative, has been demonstrated to be a potent and highly selective antagonist of the D prostanoid receptor 2 (DP₂), also known as the chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTh2). Experimental data reveals that OC000459 effectively displaces the binding of radiolabeled prostaglandin D₂ ([³H]PGD₂) from the human CRTh2 receptor with a high affinity.
Crucially, comprehensive screening has shown that OC000459 does not exhibit any significant interaction with a panel of other human prostanoid receptors. This includes the prostaglandin E receptors (EP₁, EP₂, EP₃, and EP₄), the prostaglandin D receptor 1 (DP₁), the thromboxane receptor (TP), the prostacyclin receptor (IP), and the prostaglandin F receptor (FP)[1][2]. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated adverse reactions.
The table below summarizes the binding affinity of OC000459 for the human CRTh2 receptor and its lack of activity at other prostanoid receptors.
| Receptor | Ligand | Test System | Affinity (Ki) | Cross-Reactivity |
| CRTh2 (DP₂) (human, recombinant) | [³H]PGD₂ | CHO cell membranes | 13 nM | - |
| CRTh2 (DP₂) (human, native) | [³H]PGD₂ | Th2 cell membranes | 4 nM | - |
| DP₁ | - | Not specified | No significant activity | Highly Selective |
| EP₁ | - | Not specified | No significant activity | Highly Selective |
| EP₂ | - | Not specified | No significant activity | Highly Selective |
| EP₃ | - | Not specified | No significant activity | Highly Selective |
| EP₄ | - | Not specified | No significant activity | Highly Selective |
| FP | - | Not specified | No significant activity | Highly Selective |
| IP | - | Not specified | No significant activity | Highly Selective |
| TP | - | Not specified | No significant activity | Highly Selective |
Experimental Protocols
The determination of the cross-reactivity profile of OC000459 was achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols employed.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (OC000459) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) ligand specific for the receptor being tested (e.g., [³H]PGD₂ for CRTh2 and DP₁, [³H]PGE₂ for EP receptors).
-
Test Compound: OC000459 at various concentrations.
-
Assay Buffer: Buffer solution appropriate for the specific receptor binding assay (e.g., Tris-HCl with MgCl₂).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Frozen tissue or cultured cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound (OC000459).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of prostanoid receptor signaling, the following diagrams are provided.
Caption: Workflow for Cross-Reactivity Profiling.
Caption: Prostanoid Receptor Signaling Pathways.
References
Unveiling the Anti-Inflammatory Potential of CRTh2 Antagonists in Human Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonists in human tissues. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer a comprehensive overview of this therapeutic class.
The CRTh2 receptor, a key player in the type 2 inflammatory cascade, is activated by its ligand, prostaglandin D2 (PGD2). This interaction orchestrates the recruitment and activation of crucial inflammatory cells, including eosinophils, basophils, and T-helper 2 (Th2) cells, at sites of allergic inflammation.[1][2][3] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for a range of inflammatory conditions such as asthma, allergic rhinitis, and eosinophilic esophagitis.[2][4][5] This guide focuses on a representative CRTh2 antagonist, referred to here as "CRTh2 Antagonist 2," to validate its anti-inflammatory efficacy by comparing it with other treatment modalities based on data from human tissue studies.
Comparative Efficacy of CRTh2 Antagonists: A Data-Driven Analysis
The anti-inflammatory effects of CRTh2 antagonists have been quantified in several clinical studies, primarily by measuring the reduction in eosinophil counts in various human tissues. The following tables summarize the key findings for different CRTh2 antagonists compared to placebo and other established therapies.
Table 1: Effect of Fevipiprant on Eosinophil Counts in Asthma Patients
| Tissue | Treatment Group | Baseline Eosinophil Count | Post-Treatment Eosinophil Count | Percentage Reduction | Comparator | Comparator Eosinophil Change | Study Reference |
| Sputum | Fevipiprant (225 mg twice daily) | 5.4% (geometric mean) | 1.1% (geometric mean) | 79.6% | Placebo | 4.6% to 3.9% | [5][6] |
| Bronchial Submucosa | Fevipiprant (225 mg twice daily) | Not specified | Significant reduction vs. placebo | Not specified | Placebo | No significant change | [5] |
Table 2: Effect of OC000459 on Eosinophil Counts in Eosinophilic Esophagitis Patients
| Tissue | Treatment Group | Baseline Eosinophil Count (eos/hpf) | Post-Treatment Eosinophil Count (eos/hpf) | Percentage Reduction | Comparator | Comparator Eosinophil Change (eos/hpf) | Study Reference |
| Esophageal Biopsy | OC000459 (100 mg twice daily) | 114.83 | 73.26 | 36.2% | Placebo | 102.80 to 99.47 | [4][7] |
Table 3: Effect of BI 671800 on Nasal Eosinophils in Allergic Rhinitis Patients
| Tissue | Treatment Group | Outcome | Comparator | Comparator Outcome | Study Reference |
| Nasal Lavage | BI 671800 (50, 200, 400 mg twice daily) | Significant reduction in nasal eosinophils vs. placebo (P < 0.05 for all doses) | Placebo | No significant change | [1] |
| Nasal Lavage | BI 671800 (200 mg twice daily) | Significant reduction in nasal eosinophils vs. placebo | Montelukast | Significant reduction vs. placebo | [1] |
| Nasal Lavage | BI 671800 (200 mg twice daily) | Significant reduction in nasal eosinophils vs. placebo | Fluticasone Propionate | Significant reduction vs. placebo | [1] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the key experiments cited.
Sputum Induction and Processing for Differential Eosinophil Count
-
Objective: To quantify the percentage of eosinophils in induced sputum as a measure of airway inflammation.
-
Protocol:
-
Sputum Induction: Patients inhale nebulized hypertonic saline (3-5%) for increasing durations to induce sputum production. Pre-treatment with a bronchodilator (e.g., salbutamol) is common to prevent bronchoconstriction.[8]
-
Sample Collection: Sputum is expectorated into a sterile container, avoiding saliva contamination as much as possible.[8]
-
Sputum Processing (Whole Sputum Technique):
-
Cell Counting and Staining:
-
The total cell count and viability are determined using a hemocytometer and a viability stain (e.g., trypan blue).[8]
-
A defined number of cells are spun onto a microscope slide using a cytocentrifuge (cytospin).[9]
-
The slide is stained with a Romanowsky-type stain (e.g., Wright's or Giemsa stain) to differentiate the various cell types.[9]
-
-
Differential Count: A trained technician counts a minimum of 400 non-squamous cells under a microscope, identifying and recording the percentage of eosinophils, neutrophils, macrophages, lymphocytes, and bronchial epithelial cells.[9]
-
Immunohistochemical Staining of Eosinophils in Bronchial Biopsies
-
Objective: To visualize and quantify eosinophils within the bronchial mucosal tissue.
-
Protocol:
-
Tissue Preparation:
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, followed by rehydration through a series of graded alcohol solutions and finally water.[11]
-
Antigen Retrieval: To unmask the antigenic sites, slides are often heated in a citrate buffer solution (pH 6.0).[11]
-
Immunostaining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.[11]
-
The sections are incubated with a primary antibody that specifically targets an eosinophil granule protein, such as major basic protein (MBP) or eosinophil cationic protein (ECP).[10][12]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then applied.
-
A chromogenic substrate (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.[11]
-
-
Counterstaining and Mounting: The nuclei are counterstained with hematoxylin to provide morphological context.[12] The slides are then dehydrated, cleared, and coverslipped.
-
Quantification: Eosinophils are counted manually or using digital image analysis software and are typically expressed as cells per unit area (e.g., cells/mm²).
-
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
CRTh2 Signaling Pathway in Allergic Inflammation
Caption: The CRTh2 signaling pathway in allergic inflammation.
Experimental Workflow for a Clinical Trial of a CRTh2 Antagonist
Caption: A typical experimental workflow for a clinical trial.
References
- 1. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - University of Leicester - Figshare [figshare.le.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CRTh2 Antagonists: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of CRTh2 antagonists, ensuring personnel safety and environmental protection.
Researchers and scientists working with CRTh2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells) antagonists must adhere to strict disposal procedures due to the potential hazards associated with this class of compounds. Based on available safety data, certain CRTh2 antagonists are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a regulatory compliance issue but a critical aspect of laboratory safety and environmental stewardship.
The primary directive for the disposal of CRTh2 antagonists is to manage them as hazardous waste and to arrange for their collection and disposal by an approved waste management facility. Under no circumstances should these compounds be disposed of down the drain or in regular trash.
Hazard and Waste Management Summary
The following table summarizes the key hazard classifications and general laboratory waste accumulation limits pertinent to the disposal of CRTh2 antagonists.
| Parameter | Specification | GHS Classification & Statements |
| Hazard Classification | ||
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Waste Management | ||
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant.[1] | |
| Environmental Precautions | P273: Avoid release to the environment.[1] | |
| Satellite Accumulation Area (SAA) Limits | ||
| Hazardous Waste | ≤ 55 gallons | General limit for hazardous waste accumulation in a designated area.[2] |
| Acutely Toxic Waste (P-Listed) | ≤ 1 quart (liquid) or 1 kg (solid) | Stricter limit for acutely toxic wastes.[2] While not all CRTh2 antagonists may be P-listed, their high toxicity warrants cautious management. |
Step-by-Step Disposal Protocol for CRTh2 Antagonist Waste
This protocol outlines the procedural steps for the safe collection and disposal of solid and liquid waste containing CRTh2 antagonists.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, compatible chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste label.
-
Secondary containment (e.g., a tray or bin).
Procedure:
-
Waste Segregation:
-
At the point of generation, meticulously segregate waste contaminated with CRTh2 antagonists from all other waste streams (e.g., non-hazardous trash, sharps, other chemical waste).
-
Do not mix CRTh2 antagonist waste with incompatible chemicals. Maintain separate waste streams for organic solvents, aqueous solutions, and solid materials.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid waste (e.g., contaminated consumables like pipette tips, weighing paper, gloves) in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect liquid waste (e.g., unused solutions, solvent rinses) in a chemically compatible, shatter-resistant container with a tight-fitting screw cap. If the antagonist is dissolved in a flammable solvent, use a container suitable for flammable liquid waste.
-
Never overfill a waste container; a general guideline is to fill to no more than 80-90% capacity.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents, including "CRTh2 antagonist 2" and any solvents or other chemicals present, with estimated concentrations or percentages. Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.
-
The SAA should be a well-ventilated area, away from ignition sources and high-traffic zones.
-
Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Disposal of Empty Containers:
-
Due to the acute aquatic toxicity, containers that held pure CRTh2 antagonist or concentrated solutions should be treated as hazardous waste themselves or triple-rinsed.[3][4]
-
To triple-rinse, use a small amount of a suitable solvent (that is compatible with the waste stream) to rinse the container thoroughly.
-
Collect the rinsate as hazardous liquid waste in the appropriate container.[3][4]
-
Repeat the rinsing procedure two more times.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated containers.
-
-
Arranging for Waste Pickup:
-
Monitor the amount of waste accumulated in the SAA. Do not exceed the established limits (see table above).
-
Once the container is full or is approaching the accumulation time limit (typically several months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with a suitable absorbent material (e.g., universal absorbent pads, diatomaceous earth).
-
Collect the contaminated absorbent material and any other cleanup debris, place it in a sealed container, and label it as hazardous waste containing the spilled CRTh2 antagonist.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of CRTh2 antagonist waste.
Caption: Disposal workflow for CRTh2 antagonist waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of CRTh2 antagonists, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines for additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
